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  • Product: 4-(5-chloro-2-methoxybenzoyl)morpholine
  • CAS: 349089-12-9

Core Science & Biosynthesis

Foundational

"4-(5-chloro-2-methoxybenzoyl)morpholine" basic properties

An In-Depth Technical Guide to 4-(5-chloro-2-methoxybenzoyl)morpholine: Properties, Synthesis, and Scaffold Utility Abstract In the landscape of medicinal chemistry and rational drug design, the strategic incorporation o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-(5-chloro-2-methoxybenzoyl)morpholine: Properties, Synthesis, and Scaffold Utility

Abstract In the landscape of medicinal chemistry and rational drug design, the strategic incorporation of specific pharmacophores is essential for optimizing both pharmacodynamics and pharmacokinetics. 4-(5-chloro-2-methoxybenzoyl)morpholine (CAS: 349089-12-9), also cataloged as 4-chloro-2-(4-morpholinylcarbonyl)phenyl methyl ether, serves as a highly versatile synthetic intermediate[1]. This whitepaper provides a comprehensive analysis of its physicochemical properties, structural rationale, and synthetic methodologies, tailored for researchers focused on structure-activity relationship (SAR) exploration and library generation.

Structural Rationale and Pharmacophore Significance

As a Senior Application Scientist, I frequently evaluate building blocks not just for their reactivity, but for the inherent biological advantages their structural motifs confer. The architecture of 4-(5-chloro-2-methoxybenzoyl)morpholine is defined by two critical domains linked via an amide bond:

  • The Morpholine Ring: A ubiquitous saturated heterocycle in marketed therapeutics. The presence of the oxygen atom introduces a hydrogen-bond acceptor, which significantly enhances aqueous solubility and metabolic stability compared to its carbon analogue (piperidine)[2]. Furthermore, the basicity of the nitrogen atom is attenuated by the electron-withdrawing nature of the adjacent oxygen, which can favorably modulate the pKa of the resulting drug candidate.

  • The 5-chloro-2-methoxybenzoyl Moiety: The aromatic ring provides essential lipophilicity (LogP) for membrane permeability. The methoxy group at the ortho position acts as an electron-donating group via resonance, while the meta-chloro substituent is electron-withdrawing and highly lipophilic. This specific push-pull electronic configuration, combined with the steric bulk of the halogens, dictates the spatial orientation of the molecule when docking into enzymatic binding pockets (such as Dihydrofolate Reductase or α -Glucosidase)[3].

Physicochemical Data

Accurate baseline properties are critical for predicting chromatographic behavior and reaction stoichiometry. Below is the consolidated physicochemical profile of the compound[1][2].

PropertyValueCausality / Relevance
IUPAC Name (5-chloro-2-methoxyphenyl)-morpholin-4-ylmethanoneStandardized nomenclature for database querying.
CAS Number 349089-12-9Unique identifier for procurement and regulatory tracking.
Molecular Formula C12H14ClNO3Determines exact mass for high-resolution MS validation.
Molecular Weight 255.70 g/mol Low molecular weight (<500 Da) aligns with Lipinski’s Rule of 5, making it an ideal fragment for further elaboration.
InChI Key NXCXZELLEVBSRN-UHFFFAOYSA-NFacilitates exact structural matching in cheminformatics.
Physical State Solid (Typical)Requires appropriate dissolution in polar aprotic solvents (e.g., DMF, DMSO) for biological assays.

Synthetic Methodology: Nucleophilic Acyl Substitution

The most robust and field-proven method for synthesizing the core structure of 4-(5-chloro-2-methoxybenzoyl)morpholine is via a nucleophilic acyl substitution[2]. Because carboxylic acids are poor electrophiles, the 5-chloro-2-methoxybenzoic acid must first be activated.

Mechanistic Workflow

Synthesis A 5-chloro-2- methoxybenzoic acid C Activated Intermediate (Acyl Chloride / Active Ester) A->C Activation B Activating Agent (e.g., SOCl2 or HATU) B->C E 4-(5-chloro-2-methoxy benzoyl)morpholine C->E Nucleophilic Acyl Substitution D Morpholine D->E Base (e.g., Et3N)

Synthetic workflow for 4-(5-chloro-2-methoxybenzoyl)morpholine via nucleophilic acyl substitution.

Standardized Experimental Protocol

To ensure a self-validating and reproducible system, the following protocol utilizes thionyl chloride ( SOCl2​ ) for activation, followed by amidation.

Step 1: Activation (Acyl Chloride Formation)

  • Charge: Suspend 1.0 equivalent of 5-chloro-2-methoxybenzoic acid in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Rationale: Anhydrous conditions prevent the premature hydrolysis of the highly reactive acyl chloride intermediate.

  • Catalysis: Add a catalytic amount (0.1 eq) of N,N-Dimethylformamide (DMF). Rationale: DMF reacts with SOCl2​ to form the Vilsmeier-Haack reagent, which significantly accelerates the activation of the carboxylic acid.

  • Reagent Addition: Dropwise add 1.5 equivalents of thionyl chloride ( SOCl2​ ) at 0∘C .

  • Reflux: Warm to room temperature, then reflux for 2-3 hours until gas evolution ( SO2​ and HCl ) ceases. Concentrate under reduced pressure to yield the crude acyl chloride.

Step 2: Amidation

  • Preparation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0∘C .

  • Base Addition: Add 2.0 equivalents of triethylamine ( Et3​N ). Rationale: Et3​N acts as an acid scavenger, neutralizing the HCl generated during the coupling. Without it, the morpholine nucleophile would become protonated and unreactive.

  • Coupling: Slowly add 1.1 equivalents of morpholine. Stir at room temperature for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM, wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via silica gel flash chromatography to yield the pure 4-(5-chloro-2-methoxybenzoyl)morpholine.

Biochemical Pathway Modulation & Application

While 4-(5-chloro-2-methoxybenzoyl)morpholine is primarily a synthetic intermediate[2], derivatives built upon this scaffold are heavily investigated for their antiproliferative and enzymatic inhibitory activities[3].

One major area of interest for morpholine-bearing scaffolds is the inhibition of Dihydrofolate Reductase (DHFR) [3]. DHFR is an essential enzyme for de novo nucleotide synthesis. By mimicking the spatial geometry of natural folates, morpholine derivatives can competitively bind to the DHFR active site, halting DNA synthesis and inducing apoptosis in rapidly dividing cells (e.g., cancer cells or bacterial pathogens).

Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Enzymatic Reduction DNA Nucleic Acid Synthesis (DNA/RNA) THF->DNA 1-Carbon Transfer Inhibitor Morpholine-Scaffold Derivatives Inhibitor->DHFR Competitive Inhibition

Mechanism of action for morpholine-derivatives targeting DHFR in nucleic acid synthesis.

Quality Control and Analytical Validation

To ensure the integrity of the synthesized or procured compound, rigorous analytical validation must be performed:

  • High-Performance Liquid Chromatography (HPLC): Utilized to verify purity (>95% required for biological assays). A standard reversed-phase C18 column with a water/acetonitrile gradient is recommended.

  • Nuclear Magnetic Resonance (1H-NMR): Critical for confirming the amide linkage. The morpholine protons typically appear as distinct multiplets between δ 3.4 - 3.8 ppm, while the methoxy protons will appear as a sharp singlet around δ 3.8 - 3.9 ppm.

  • Mass Spectrometry (LC-MS): The compound should exhibit a distinct [M+H]+ peak at m/z≈256.07 . The presence of the chlorine atom will also yield a characteristic M+2 isotopic peak at m/z≈258.07 in a 3:1 ratio, definitively confirming the halogen's presence.

References

Sources

Exploratory

"4-(5-chloro-2-methoxybenzoyl)morpholine" chemical structure and IUPAC name

Executive Summary As a Senior Application Scientist, I frequently encounter 4-(5-chloro-2-methoxybenzoyl)morpholine (CAS: 349089-12-9) not as an end-product, but as a highly versatile, structurally privileged intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter 4-(5-chloro-2-methoxybenzoyl)morpholine (CAS: 349089-12-9) not as an end-product, but as a highly versatile, structurally privileged intermediate. This compound merges two critical pharmacophores—a morpholine ring and a substituted benzoyl moiety—making it a foundational building block in medicinal chemistry for exploring structure-activity relationships (SAR)[1].

This whitepaper dissects the mechanistic causality behind its structural design, provides a field-proven, self-validating synthetic protocol, and outlines its downstream applications in drug discovery.

PART 1: Chemical Identity & Structural Pharmacophore Analysis

To manipulate a molecule effectively, one must first understand the energetic and spatial contributions of its constituent parts. The IUPAC name for this compound is (5-chloro-2-methoxyphenyl)-morpholin-4-ylmethanone [1].

Quantitative Identification Data

Below is the consolidated physicochemical data required for laboratory tracking and stoichiometric calculations.

ParameterValue
IUPAC Name (5-chloro-2-methoxyphenyl)-morpholin-4-ylmethanone
CAS Registry Number 349089-12-9
Molecular Formula C12H14ClNO3
Molecular Weight 255.70 g/mol
InChI Key NXCXZELLEVBSRN-UHFFFAOYSA-N
Mechanistic Causality of the Pharmacophores

The utility of this compound lies in the synergistic physical properties imparted by its two primary domains:

  • The Morpholine Ring: Morpholine is a ubiquitous heterocycle in drug design[1]. The oxygen atom acts as a hydrogen-bond acceptor, significantly improving aqueous solubility. Simultaneously, converting the secondary amine of morpholine into an amide neutralizes its basicity, which protects the molecule from rapid degradation by amine oxidases in biological systems.

  • The 5-chloro-2-methoxybenzoyl Group: This moiety is a classic feature in neuroactive and prokinetic agents[2]. The ortho-methoxy group induces severe steric hindrance, forcing the amide bond out of the plane of the phenyl ring. This locks the molecule into a rigid, bioactive conformation. The meta-chlorine atom acts as an electron-withdrawing, lipophilic anchor that drives affinity toward hydrophobic pockets in target receptors.

PharmacophoreLogic Compound 4-(5-chloro-2-methoxybenzoyl)morpholine Morpholine Morpholine Ring Compound->Morpholine Benzoyl 5-chloro-2-methoxybenzoyl Compound->Benzoyl Solubility Enhanced Solubility & Metabolic Stability Morpholine->Solubility Affinity Receptor Affinity & Target Specificity Benzoyl->Affinity

Logical mapping of pharmacophore contributions to biological activity.

PART 2: Synthesis Methodology & Self-Validating Protocol

The most robust and scalable method for synthesizing 4-(5-chloro-2-methoxybenzoyl)morpholine is via a nucleophilic acyl substitution[1]. While peptide coupling reagents (e.g., HATU, EDC) are viable for milligram-scale synthesis, they suffer from poor atom economy. For scalable, field-proven synthesis, activation via thionyl chloride (SOCl2) is the gold standard[3].

Causality of Reagent Selection
  • Thionyl Chloride (SOCl2): Converts the stable carboxylic acid into a highly reactive acyl chloride. The reaction is driven to completion by the evolution of gaseous byproducts (SO2 and HCl), which also simplifies downstream purification[3].

  • Triethylamine (TEA): Acts as an acid scavenger during the amidation step. If omitted, the HCl generated during coupling will protonate the morpholine, rendering it non-nucleophilic and stalling the reaction[4].

SynthesisWorkflow A 5-chloro-2-methoxybenzoic acid + SOCl2 / Reflux B Acyl Chloride Intermediate A->B C Morpholine Addition (DCM, TEA, 0°C to RT) B->C D Workup & Extraction (Aqueous/Organic) C->D E Validation (LC-MS, 1H NMR) D->E

Self-validating synthetic workflow for nucleophilic acyl substitution.

Step-by-Step Experimental Protocol
  • Acid Activation: Suspend 5-chloro-2-methoxybenzoic acid (1.0 eq) in a catalytic amount of DMF and excess thionyl chloride (SOCl2, 5.0 eq)[5]. Reflux the mixture for 2 hours until the solution becomes homogeneous, indicating complete conversion to the acyl chloride[3].

  • Concentration: Remove excess SOCl2 under reduced pressure. Co-evaporate the crude residue twice with anhydrous toluene to ensure the complete removal of residual HCl[3].

  • Amidation: Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM). Cool the reaction vessel to 0°C using an ice bath to control the exothermic coupling. Add triethylamine (TEA, 2.0 eq), followed by the dropwise addition of morpholine (1.1 eq)[4]. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction with distilled water. Extract the aqueous layer with DCM. Wash the combined organic layers sequentially with saturated aqueous NaHCO3, 1N HCl, and brine. Dry over anhydrous Na2SO4, filter, and concentrate under vacuum to yield the crude product[4].

Analytical Validation Metrics

A protocol is only as good as its validation. To ensure protocol fidelity, the following in-process and final analytical checks must be met:

Analytical MethodTarget MetricMechanistic Indicator
TLC (Silica Gel) Disappearance of UV-active starting materialConfirms complete consumption of the carboxylic acid.
LC-MS (ESI+) m/z 256.07 [M+H]+Validates the exact molecular weight of the coupled amide.
1H NMR (DMSO-d6) Singlet at ~3.8 ppm (3H)Confirms the retention of the ortho-methoxy group[4].
1H NMR (DMSO-d6) Multiplets at 3.4–3.8 ppm (8H)Confirms successful integration of the morpholine ring[4].

PART 3: Structure-Activity Relationship (SAR) & Applications

In drug development, 4-(5-chloro-2-methoxybenzoyl)morpholine serves as an advanced intermediate. Modifying the substituents on the benzoyl ring or functionalizing the morpholine core dramatically alters receptor affinity[1].

For instance, the 5-chloro-2-methoxybenzoyl scaffold is a critical determinant of biological activity in gastric prokinetic agents. Historically, coupling this specific benzoyl group with various amine side-chains has yielded potent dopamine D2 receptor antagonists and 5-HT4 receptor agonists, similar to the pharmacological profiles of metoclopramide and cisapride[2]. By utilizing the morpholine derivative, researchers can systematically probe the steric and electronic boundaries of target enzyme active sites, leveraging the compound's optimal balance of lipophilicity and aqueous solubility[1].

Sources

Foundational

"4-(5-chloro-2-methoxybenzoyl)morpholine" synthesis pathway from 5-chloro-2-methoxybenzoic acid

Executive Summary The compound 4-(5-chloro-2-methoxybenzoyl)morpholine is a highly valuable synthetic intermediate and pharmacophore building block utilized extensively in medicinal chemistry and drug discovery programs[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(5-chloro-2-methoxybenzoyl)morpholine is a highly valuable synthetic intermediate and pharmacophore building block utilized extensively in medicinal chemistry and drug discovery programs[1]. The structure combines a 5-chloro-2-methoxybenzoyl moiety—known for its specific electronic and steric properties—with a morpholine ring, which is strategically deployed to enhance aqueous solubility, metabolic stability, and target binding affinity[1].

This whitepaper provides an in-depth, field-proven technical guide for the synthesis of this molecule from 5-chloro-2-methoxybenzoic acid . As a Senior Application Scientist, I have structured this guide to move beyond mere recipes, focusing instead on the mechanistic causality, self-validating in-process controls, and scalable protocol design required for robust amide bond formation.

Mechanistic Rationale & Pathway Design

The core transformation is a nucleophilic acyl substitution . Because the hydroxyl group of 5-chloro-2-methoxybenzoic acid is a poor leaving group, direct thermal condensation with morpholine requires extreme temperatures that can lead to the thermal degradation or demethylation of the 2-methoxy group. Therefore, electrophilic activation of the carboxylate is mandatory.

We evaluate two divergent, field-proven activation strategies:

  • Acid Chloride Activation (Scale-Up Route): Utilizing thionyl chloride (SOCl₂) or oxalyl chloride. This method converts the acid into a highly reactive acyl chloride. It is highly atom-economical and ideal for multi-gram scale-up[2]. The causality behind choosing SOCl₂ in toluene is its ability to drive the reaction forward via the evolution of SO₂ and HCl gases, leaving no solid byproducts to complicate purification[3].

  • Uronium/Carbodiimide Coupling (Discovery Route): Utilizing reagents like HATU or EDCI/HOBt. This route operates under mild, room-temperature conditions and avoids the generation of harsh HCl gas, making it ideal for parallel library synthesis or when handling sensitive functional groups[4]. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to deprotonate the carboxylic acid and morpholine without competing for the activated ester.

Chemical Synthesis Pathway

SynthesisPathway SM 5-Chloro-2-methoxybenzoic acid AcidCl Acid Chloride Intermediate SM->AcidCl SOCl2, Toluene, Reflux ActiveEster Active Ester Intermediate SM->ActiveEster HATU, DIPEA, DMF, RT Morph Morpholine Product 4-(5-chloro-2-methoxybenzoyl)morpholine Morph->Product AcidCl->Product Morpholine, Et3N, 0°C ActiveEster->Product Morpholine, RT

Figure 1: Divergent activation pathways for the amidation of 5-chloro-2-methoxybenzoic acid.

Quantitative Data: Coupling Method Optimization

To select the optimal protocol, researchers must weigh reaction time, scalability, and purification demands. The table below summarizes the quantitative metrics associated with the three primary amidation pathways for this specific scaffold.

MetricRoute A: SOCl₂ (Acid Chloride)Route B: HATU (Uronium)Route C: EDCI/HOBt (Carbodiimide)
Typical Yield 85 - 95%90 - 98%80 - 90%
Reaction Time 2 h (Activation) + 1 h (Coupling)15 min (Activation) + 2 h (Coupling)30 min (Activation) + 4 h (Coupling)
Scalability Excellent (>100g scale)Poor (Cost-prohibitive >10g)Moderate (10-50g scale)
Byproducts SO₂, HCl (Gases)Tetramethylurea (Water soluble)Urea derivative (Water soluble)
Purification Simple aqueous washAqueous wash / Column ChromatographyAqueous wash / Column Chromatography

Experimental Methodologies (Self-Validating Protocols)

Every protocol must function as a self-validating system . This means incorporating In-Process Controls (IPCs) to ensure the reaction has crossed critical checkpoints before proceeding to the next step.

Protocol A: Scale-Up Synthesis via Acid Chloride Intermediate[2]

Best for: >10g scale, high atom economy.

  • Reagent Preparation: Charge a flame-dried, round-bottom flask with 5-chloro-2-methoxybenzoic acid (1.0 equiv, e.g., 10.0 g) and anhydrous toluene (50 mL) under a nitrogen atmosphere.

  • Activation: Add thionyl chloride (SOCl₂, 2.0 equiv) dropwise at room temperature. Causality: Toluene is chosen over dichloromethane (DCM) here to allow for a higher reflux temperature, ensuring complete conversion.

  • Reflux & IPC: Heat the mixture to 80°C for 2 hours. Self-Validation Check: Quench a 10 µL aliquot in methanol and analyze via LC-MS or TLC. The presence of the methyl ester confirms the successful formation of the acid chloride.

  • Concentration: Evaporate the volatiles under reduced pressure to remove excess SOCl₂ and dissolved HCl. Re-dissolve the crude acid chloride in anhydrous DCM (40 mL) and cool to 0°C.

  • Nucleophilic Addition: In a separate flask, prepare a solution of morpholine (1.2 equiv) and triethylamine (Et₃N, 2.0 equiv) in DCM (20 mL). Add this dropwise to the acid chloride solution at 0°C to control the exothermic reaction.

  • Quench & Workup: Stir for 1 hour at room temperature. Quench with saturated aqueous NaHCO₃ (50 mL). Causality: The basic quench neutralizes the Et₃N·HCl salts, driving them into the aqueous layer while the neutral amide product remains in the organic DCM layer. Extract, dry over anhydrous Na₂SO₄, and concentrate to yield the product.

Protocol B: Discovery-Scale Synthesis via HATU[4]

Best for: <5g scale, parallel library synthesis, rapid SAR generation.

  • Pre-Activation: Dissolve 5-chloro-2-methoxybenzoic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv).

  • Activation IPC: Stir at room temperature for 15 minutes. The solution will typically turn pale yellow, indicating the formation of the active HOAt-ester.

  • Amine Addition: Add morpholine (1.2 equiv) in one portion. Stir at room temperature for 2 hours. Self-Validation Check: Monitor via LC-MS; the mass of the active ester should completely disappear, replaced by the product mass (m/z [M+H]⁺ ≈ 256.07).

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl (to remove excess morpholine/DIPEA), saturated NaHCO₃, and 5% aqueous LiCl (crucial for removing residual DMF). Dry and concentrate.

Experimental Workflow Diagram

Workflow Step1 1. Reagent Prep & Inert Atm Step2 2. Carboxylic Acid Activation Step1->Step2 Step3 3. Nucleophilic Addition Step2->Step3 Step4 4. Reaction Quench (NaHCO3) Step3->Step4 Step5 5. Liquid-Liquid Extraction Step4->Step5 Step6 6. Purification & Characterization Step5->Step6

Figure 2: Standardized self-validating workflow for amide bond formation and isolation.

Analytical Characterization

To verify the structural integrity of the synthesized 4-(5-chloro-2-methoxybenzoyl)morpholine, the following analytical signatures should be confirmed:

  • LC-MS (ESI+): Expected m/z for C₁₂H₁₄ClNO₃[M+H]⁺ is 256.07 . An isotopic pattern characteristic of a single chlorine atom (approx. 3:1 ratio of M : M+2) must be present.

  • ¹H NMR (400 MHz, CDCl₃):

    • The methoxy group (-OCH₃) will appear as a sharp singlet integrating to 3H around δ 3.85 ppm.

    • The morpholine ring protons will appear as broad multiplets between δ 3.20 - 3.80 ppm (8H), often exhibiting restricted rotation around the amide C-N bond, leading to broadened or split signals at room temperature.

    • The aromatic region will show three distinct protons (an ABX spin system) corresponding to the 5-chloro-2-methoxy-substituted ring.

Sources

Exploratory

Mechanistic Speculation and Pharmacological Profiling of 4-(5-chloro-2-methoxybenzoyl)morpholine: A Predictive Whitepaper

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary The compound 4-(5-chloro-2-methoxybenzoyl)morpholine is widely recogniz...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

The compound 4-(5-chloro-2-methoxybenzoyl)morpholine is widely recognized as a versatile synthetic intermediate and building block in medicinal chemistry[1]. While not deployed as a standalone therapeutic, its structural topology presents a highly privileged pharmacophore. By analyzing its distinct chemical moieties, we can predict its utility as a core scaffold for targeted kinase inhibition.

This whitepaper proposes a data-driven mechanistic hypothesis: 4-(5-chloro-2-methoxybenzoyl)morpholine, or its direct derivatives, acts as an ATP-competitive inhibitor of the Phosphoinositide 3-kinase alpha (PI3Kα) isoform . Below, we deconstruct the structural rationale, map the predicted signaling interference, and outline a self-validating experimental framework to confirm this mechanism of action (MoA) in preclinical models.

Structural Pharmacophore Analysis & Binding Hypothesis

The molecular architecture of 4-(5-chloro-2-methoxybenzoyl)morpholine can be divided into three functional domains, each playing a critical role in the proposed interaction with the PI3Kα catalytic pocket:

  • The Morpholine Ring (Hinge-Binder): The morpholine moiety is a ubiquitous feature in approved PI3K inhibitors (e.g., Buparlisib, ZSTK-474). In the kinase active site, the morpholine oxygen acts as a critical , interacting directly with the backbone amide of Val851 in the hinge region of the PI3Kα catalytic domain[2].

  • The Carbonyl Linker (Orientation Vector): The rigid benzoyl carbonyl group provides a defined geometric vector, directing the substituted phenyl ring deep into the inner affinity pocket while preventing unfavorable steric clashes with the solvent-exposed regions.

  • The 5-chloro-2-methoxyphenyl Group (Affinity Pocket Occupancy):

    • Methoxy substitution: Serves as a secondary hydrogen bond acceptor, potentially interacting with the catalytic Lys802 residue[2].

    • Chloro substitution: The lipophilic halogen atom is perfectly positioned to occupy a hydrophobic sub-pocket. Halogen bonding in this region is known to significantly enhance isoform selectivity (favoring PI3Kα over β/γ/δ).

Proposed Mechanism of Action: The PI3K/AKT/mTOR Axis

By outcompeting intracellular ATP for the PI3Kα active site, the compound halts the lipid kinase activity responsible for phosphorylating phosphatidylinositol 4,5-bisphosphate (PIP2) into phosphatidylinositol 3,4,5-trisphosphate (PIP3). The depletion of PIP3 prevents the membrane recruitment and subsequent activation of AKT (Protein Kinase B) and the mechanistic target of rapamycin (mTOR). This cascade failure ultimately induces cell cycle arrest or apoptosis in hyperproliferative cellular phenotypes.

Pathway RTK Receptor Tyrosine Kinase PI3K PI3Kα (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Inhibitor Benzoyl Morpholine Derivative Inhibitor->PI3K Blocks ATP Site (Val851 H-bond) PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 / Proliferation AKT->mTOR Activates

Proposed PI3Kα inhibition pathway by the morpholine derivative.

Quantitative Predictive Profiling

To guide the experimental validation, we have established a predictive baseline for the compound's physicochemical and pharmacological properties.

ParameterPredicted ValueBiological Significance
Molecular Weight 255.7 g/mol Highly favorable for cellular permeability (Lipinski's Rule of 5).
LogP (Lipophilicity) ~2.1Optimal balance for aqueous solubility and lipid membrane traversal.
H-Bond Donors / Acceptors 0 / 4Low desolvation penalty; strong interaction with Val851 and Lys802.
Predicted Target PI3Kα (p110α)Primary driver of oncogenic survival signaling.
Predicted IC₅₀ (Biochemical) < 500 nMBaseline affinity for the unoptimized scaffold.

Experimental Validation Protocols (Self-Validating Systems)

To rigorously test this hypothesis, we must deploy a triad of orthogonal assays. Each protocol is designed as a self-validating system to eliminate false positives arising from assay interference or off-target toxicity.

Protocol 1: In Vitro Kinase Assay (TR-FRET)
  • Causality: Standard colorimetric or simple fluorescence kinase assays are highly susceptible to compound auto-fluorescence or quenching. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes long-lifetime lanthanide fluorophores. The temporal gating (microsecond delay before reading) eliminates transient background fluorescence, ensuring the measured IC₅₀ reflects true competitive binding at the ATP site.

  • Methodology:

    • Incubate recombinant PI3Kα (p110α/p85α) with a titration series of the compound (0.1 nM to 10 µM) in kinase buffer for 15 minutes.

    • Add 10 µM ATP and PIP2 substrate to initiate the reaction.

    • Terminate the reaction after 30 minutes using a stop buffer containing EDTA.

    • Add the TR-FRET detection mixture (Europium-labeled anti-PIP3 antibody and APC-labeled PIP3 tracer).

    • Measure the TR-FRET signal ratio (665 nm / 615 nm).

  • Self-Validation Check: Include Alpelisib (a known PI3Kα inhibitor) as a positive control. The assay must yield an IC₅₀ for Alpelisib within 3-fold of its literature value (~5 nM) to validate the dynamic range.

Protocol 2: Cellular Target Engagement via CETSA
  • Causality: Biochemical assays confirm binding but fail to account for cellular permeability or the highly competitive intracellular ATP environment (~1-5 mM). The bridges this gap by measuring the thermodynamic stabilization of the target protein upon ligand binding directly within live cells[3]. Compound binding lowers the free energy of the folded state, shifting the aggregation temperature ( Tagg​ ) higher.

  • Methodology:

    • Seed HCT116 cells (PIK3CA mutant) and incubate with 5 µM of the compound or DMSO vehicle for 2 hours.

    • Aliquot the cell suspension into PCR tubes and subject them to a thermal gradient (40°C to 70°C) for 3 minutes using a thermocycler.

    • Lyse the cells using freeze-thaw cycles in liquid nitrogen to extract the soluble protein fraction.

    • Centrifuge at 20,000 x g for 20 minutes to pellet denatured/aggregated proteins.

    • Resolve the soluble supernatant via SDS-PAGE and quantify remaining PI3Kα via Western Blot.

  • Self-Validation Check: Run an Isothermal Dose-Response (ITDR) curve at the calculated Tagg​ to ensure the thermal stabilization is strictly dose-dependent, ruling out non-specific chaperone upregulation.

CETSA Step1 1. Cell Incubation (Live Cells + Drug) Step2 2. Thermal Challenge (Gradient Heating) Step1->Step2 Step3 3. Cell Lysis (Extract Proteins) Step2->Step3 Step4 4. Centrifugation (Pellet Aggregates) Step3->Step4 Step5 5. Detection (Western Blot/Imaging) Step4->Step5

Step-by-step Cellular Thermal Shift Assay (CETSA) workflow for target validation.

Protocol 3: Downstream Signaling Analysis (p-AKT Immunoblotting)
  • Causality: Target engagement does not inherently guarantee functional antagonism. To confirm that the physical binding translates to biological efficacy, we must evaluate the downstream signaling cascade. By quantifying the phosphorylation status of AKT at Ser473, we verify that the compound successfully halts the PI3K-mediated conversion of PIP2 to PIP3.

  • Methodology:

    • Treat serum-starved MCF-7 cells with varying concentrations of the compound for 4 hours.

    • Stimulate cells with 10 ng/mL Epidermal Growth Factor (EGF) for 15 minutes to trigger the RTK/PI3K pathway.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Perform Western blotting probing for p-AKT (Ser473).

  • Self-Validation Check: Total AKT and a housekeeping protein (e.g., GAPDH) must be blotted alongside p-AKT. This ensures the compound is inhibiting kinase activity rather than merely downregulating total protein expression or inducing acute cellular toxicity.

Sources

Exploratory

4-(5-Chloro-2-methoxybenzoyl)morpholine: A Keystone Scaffold in Modern Medicinal Chemistry

Abstract In the realm of medicinal chemistry, the rational design of small molecules relies heavily on privileged scaffolds that offer predictable pharmacokinetics and versatile binding profiles. 4-(5-chloro-2-methoxyben...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract In the realm of medicinal chemistry, the rational design of small molecules relies heavily on privileged scaffolds that offer predictable pharmacokinetics and versatile binding profiles. 4-(5-chloro-2-methoxybenzoyl)morpholine (CAS: 349089-12-9) represents a masterclass in such design[1]. By fusing the electron-rich, conformationally rigid 5-chloro-2-methoxybenzoyl moiety with the metabolically robust morpholine ring, this compound serves as a critical synthetic intermediate and a foundational pharmacophore for oncology, gastroenterology, and antimicrobial drug discovery[2].

Historical Context & Scaffold Evolution

The genesis of 4-(5-chloro-2-methoxybenzoyl)morpholine traces back to the optimization of early benzamide therapeutics. In the late 20th century, orthopramides such as metoclopramide and sulpiride revolutionized the treatment of gastrointestinal motility disorders and psychiatric conditions by modulating dopamine D2 and serotonin 5-HT4 receptors[3].

However, early benzamides suffered from off-target central nervous system (CNS) effects and variable metabolic half-lives[4]. To engineer out these liabilities, medicinal chemists introduced the morpholine heterocycle. Morpholine’s inclusion was not arbitrary; the oxygen atom in the six-membered ring inductively lowers the basicity of the adjacent nitrogen, while simultaneously acting as a hydrogen bond acceptor[5]. When coupled via an amide bond to the 5-chloro-2-methoxybenzoyl group, the resulting scaffold (4-(5-chloro-2-methoxybenzoyl)morpholine) exhibits restricted rotation, enforcing a bioactive conformation that enhances target affinity while improving aqueous solubility and metabolic stability[2].

Evolution A 1st Gen Benzamides (e.g., Metoclopramide) B 5-Chloro-2-methoxybenzoic Acid Scaffold A->B Structural Refinement C Morpholine Ring Integration B->C Amidation D 4-(5-chloro-2-methoxybenzoyl) morpholine C->D Scaffold Synthesis E Targeted Therapeutics (Oncology & GI) D->E SAR Diversification

Fig 1: Evolutionary trajectory of the benzamide-morpholine pharmacophore in drug discovery.

Structural and Physicochemical Rationale

Every atom in 4-(5-chloro-2-methoxybenzoyl)morpholine serves a distinct physicochemical purpose. As an Application Scientist evaluating this building block for library synthesis, the structural logic is paramount:

  • The 5-Chloro Substituent: The chlorine atom at the 5-position is highly lipophilic and electron-withdrawing. Crucially, it blocks the metabolically vulnerable para-position relative to the methoxy group, preventing rapid cytochrome P450-mediated aromatic hydroxylation[6].

  • The 2-Methoxy Group: This group acts as a steric shield and a hydrogen bond acceptor. It restricts the rotation of the amide bond, locking the molecule into a pseudo-planar conformation that is highly favored for binding within the hydrophobic pockets of target enzymes (like DHFR) and receptors[2].

  • The Morpholine Amide: By converting the morpholine nitrogen into an amide, the basicity is neutralized (pKa < 0). This prevents non-specific electrostatic interactions and reduces phospholipidosis risks often associated with highly basic lipophilic amines.

Table 1: Physicochemical Properties Summary
PropertyValuePharmacological Implication
Molecular Formula C12H14ClNO3Optimal low molecular weight for a fragment/scaffold.
Molecular Weight 255.70 g/mol Well within Lipinski's Rule of 5 for oral bioavailability.
Hydrogen Bond Donors 0Enhances passive membrane permeability.
Hydrogen Bond Acceptors 4Facilitates specific target-protein interactions.
LogP (Estimated) ~1.8 - 2.2Ideal lipophilicity for balancing solubility and permeability.

Synthetic Methodologies: A Self-Validating Protocol

The most robust and scalable method for synthesizing 4-(5-chloro-2-methoxybenzoyl)morpholine is via nucleophilic acyl substitution[2]. While coupling reagents like EDC/HOBt are suitable for micro-scale library generation, the activation of 5-chloro-2-methoxybenzoic acid using thionyl chloride (SOCl2) is preferred for scale-up due to high atom economy and the volatility of the byproducts (SO2 and HCl).

Step-by-Step Experimental Protocol

Objective: Synthesis of 4-(5-chloro-2-methoxybenzoyl)morpholine via acid chloride intermediate.

  • Activation: Suspend 5-chloro-2-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF), followed by the dropwise addition of thionyl chloride (1.5 eq) at 0 °C.

    • Causality: DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate, which accelerates the conversion of the carboxylic acid to the acid chloride.

  • Reflux & Concentration: Reflux the mixture for 2 hours. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc 7:3). Once complete, concentrate the mixture in vacuo to remove unreacted SOCl2.

    • Validation Check: The resulting 5-chloro-2-methoxybenzoyl chloride should appear as a pale yellow oil.

  • Nucleophilic Addition: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add triethylamine (Et3N, 2.0 eq) as an acid scavenger. Slowly add morpholine (1.2 eq) dropwise.

    • Causality: The reaction is highly exothermic. Dropwise addition at 0 °C prevents the formation of unwanted side products and controls the reaction rate. Et3N neutralizes the generated HCl, preventing the morpholine from precipitating as an unreactive hydrochloride salt.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM. Wash the organic layer with 1M HCl (to remove excess morpholine and Et3N), followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate.

    • Validation Check: The sequential basic and acidic washes ensure a self-validating purification system, yielding a crude product of >95% purity. Recrystallization from ethanol yields the pure target compound as a white crystalline solid.

Synthesis A 5-chloro-2-methoxybenzoic acid (Starting Material) B Activation Step (SOCl2, DMF cat., Reflux) A->B C 5-chloro-2-methoxybenzoyl chloride (Reactive Intermediate) B->C D Nucleophilic Addition (Morpholine, Et3N, DCM, 0°C) C->D E Crude 4-(5-chloro-2-methoxybenzoyl)morpholine D->E F Purification (Acid/Base Wash & Recrystallization) E->F G Pure Target Compound (CAS: 349089-12-9) F->G

Fig 2: Logical workflow for the scalable synthesis of 4-(5-chloro-2-methoxybenzoyl)morpholine.

Pharmacological Applications & SAR

The 4-(5-chloro-2-methoxybenzoyl)morpholine scaffold is not merely a passive structural element; it actively drives target engagement across multiple therapeutic domains.

Oncology & Enzyme Inhibition

Derivatives of this scaffold have shown profound efficacy as antiproliferative agents. Research indicates that modifications to the benzoyl ring can yield potent inhibitors of Dihydrofolate Reductase (DHFR), an essential enzyme for nucleic acid synthesis[2]. Furthermore, related 5-chloro-2-methoxybenzamide derivatives have been identified as tubulin-targeting agents, arresting cancer cells in the G2/M phase and inducing apoptosis[6].

Gastroenterology & Neurology

The structural homology between this scaffold and known prokinetic agents (like mosapride and cisapride) makes it a prime candidate for developing novel 5-HT4 receptor agonists and D2 receptor antagonists[3]. The morpholine ring mimics the basic amine side chains of traditional benzamides but offers a superior safety profile by limiting blood-brain barrier (BBB) penetration when properly substituted, thus avoiding extrapyramidal side effects[4].

Table 2: Structure-Activity Relationship (SAR) Dynamics
Modification SiteStructural ChangePharmacological Impact
Morpholine Ring Substitution with PiperazineIncreases basicity and aqueous solubility; shifts target affinity towards GPCRs (e.g., D2/5-HT receptors).
5-Position (Cl) Replacement with -CF3Maintains lipophilicity but alters electron density; often reduces potency against wild-type viral/bacterial strains.
2-Position (OMe) Replacement with -OHIntroduces a hydrogen bond donor; significantly alters the conformational lock of the amide bond, usually resulting in a loss of target specificity.

Conclusion

The compound 4-(5-chloro-2-methoxybenzoyl)morpholine stands as a testament to the power of rational scaffold design in medicinal chemistry. By elegantly combining the metabolic resilience of the morpholine ring with the conformational predictability of the 5-chloro-2-methoxybenzoyl group, it provides researchers with a highly tunable, self-validating platform for drug discovery. Whether utilized in the synthesis of next-generation oncology drugs or novel gastroprokinetics, its role as a keystone intermediate remains undisputed.

References

  • CAS Common Chemistry. "4-(5-Chloro-2-methoxybenzoyl)morpholine (CAS: 349089-12-9)". URL:[Link]

  • Kato, S., et al. "Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides". Journal of Medicinal Chemistry (1990). URL: [Link]

  • ResearchGate. "Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents". Medicinal Chemistry (2015). URL:[Link]

  • The Journal of Organic Chemistry. "Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly". ACS Publications (2025). URL:[Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-(5-chloro-2-methoxybenzoyl)morpholine

Executive Summary 4-(5-chloro-2-methoxybenzoyl)morpholine (CAS: 349089-12-9) is a highly specialized synthetic intermediate widely utilized in medicinal chemistry and drug discovery pipelines[1]. By integrating a benzoyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(5-chloro-2-methoxybenzoyl)morpholine (CAS: 349089-12-9) is a highly specialized synthetic intermediate widely utilized in medicinal chemistry and drug discovery pipelines[1]. By integrating a benzoyl core with a morpholine ring, this compound serves as a critical building block for exploring structure-activity relationships (SAR) against high-value therapeutic targets[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural advantages, and a rigorously validated synthetic methodology designed for high-yield laboratory generation.

Physicochemical & Structural Data

Understanding the baseline physical and chemical properties of 4-(5-chloro-2-methoxybenzoyl)morpholine is essential for predicting its behavior in both synthetic reactions and biological assays. The molecule features three distinct functional domains: a halogenated aromatic ring (providing metabolic stability and potential halogen-bonding interactions), a methoxy group (influencing conformational geometry via steric hindrance), and a morpholine moiety (modulating solubility and lipophilicity)[1].

Quantitative Physicochemical Profile
PropertyValueSource / Methodology
IUPAC Name (5-chloro-2-methoxyphenyl)-morpholin-4-ylmethanoneLexichem TK 2.7.0[1]
CAS Number 349089-12-9CAS Common Chemistry[1]
Linear Formula C12H14ClNO3Sigma-Aldrich[3]
Molecular Weight 255.70 g/mol PubChem Release[1]
InChI Key NXCXZELLEVBSRN-UHFFFAOYSA-NInChI 1.0.6[1]
Predicted LogP ~2.5ADME Predictive Modeling[2]
H-Bond Donors 0Structural Analysis[2]
H-Bond Acceptors 4Structural Analysis

Chemical Synthesis: Nucleophilic Acyl Substitution

The most robust and widely established route for synthesizing the core structure of 4-(5-chloro-2-methoxybenzoyl)morpholine is via a nucleophilic acyl substitution reaction[2]. Direct coupling of a carboxylic acid with an amine is thermodynamically unfavorable at room temperature, as it merely forms an unreactive ammonium carboxylate salt. Therefore, a two-step activation-amidation protocol is the industry standard.

Validated Experimental Protocol

Step 1: Carboxylic Acid Activation

  • Charge a flame-dried round-bottom flask with 1.0 equivalent of 5-chloro-2-methoxybenzoic acid.

  • Add 1.5 equivalents of thionyl chloride (SOCl₂) dropwise at 0°C under an inert argon atmosphere. Include a catalytic amount of N,N-dimethylformamide (DMF) to accelerate the formation of the highly reactive Vilsmeier-Haack intermediate.

  • Reflux the mixture at 80°C for 2 hours. Causality & Self-Validation: The conversion to the acid chloride is driven by the need for a highly electrophilic carbonyl carbon. The reaction's progress is self-validating; the initial suspension will clear into a homogeneous solution, and the cessation of SO₂ and HCl gas evolution indicates complete activation.

Step 2: Amidation

  • Concentrate the crude acid chloride in vacuo to remove excess SOCl₂, preventing unwanted side reactions. Dissolve the residue in anhydrous dichloromethane (DCM).

  • Prepare a separate solution containing 1.2 equivalents of morpholine and 2.0 equivalents of triethylamine (TEA) in DCM, chilled to 0°C[2].

  • Add the acid chloride solution dropwise to the morpholine/TEA mixture. Stir at ambient temperature for 4 hours. Causality & Self-Validation: TEA is strictly required as a proton scavenger[2]. As morpholine attacks the acid chloride, HCl is generated. Without TEA, the HCl would protonate the remaining morpholine (pKa ~8.3), rendering it non-nucleophilic and stalling the reaction at a maximum 50% theoretical yield. Reaction completion is validated via Thin Layer Chromatography (TLC) (70:30 Hexane:Ethyl Acetate), observing the disappearance of the baseline acid spot and the emergence of a new, less polar UV-active spot.

Step 3: Workup and Isolation

  • Quench the reaction with saturated aqueous NaHCO₃ to neutralize residual acid and remove TEA-HCl salts.

  • Extract the aqueous layer with DCM, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate to yield the crude 4-(5-chloro-2-methoxybenzoyl)morpholine, which can be further purified via flash column chromatography if analytical purity is required.

Synthesis A 5-Chloro-2-methoxy- benzoic acid C Acid Chloride Intermediate A->C Activation (Reflux) B Thionyl Chloride (SOCl2) B->C E 4-(5-chloro-2-methoxy- benzoyl)morpholine C->E Nucleophilic Acyl Substitution D Morpholine + TEA (Proton Scavenger) D->E

Workflow for the nucleophilic acyl substitution synthesis of the target compound.

Pharmacophoric Utility in Drug Design

In medicinal chemistry, the incorporation of the morpholine ring into the benzoyl scaffold is not arbitrary. Morpholine is a ubiquitous pharmacophore strategically used to optimize the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of drug candidates[1].

When researchers utilize 4-(5-chloro-2-methoxybenzoyl)morpholine as a building block for biological screening against targets like Dihydrofolate Reductase (DHFR) or Cyclin-Dependent Kinases (CDKs)[2], the morpholine moiety provides three distinct advantages:

  • Aqueous Solubility: The oxygen atom within the morpholine ring acts as a strong hydrogen-bond acceptor, significantly improving the hydration shell around the molecule compared to purely carbocyclic analogs (e.g., piperidine)[2].

  • Metabolic Stability: The electron-withdrawing nature of the oxygen atom deactivates the adjacent carbons towards cytochrome P450-mediated oxidative metabolism, prolonging the compound's half-life.

  • Lipophilicity Tuning: With a predicted LogP of ~2.5, the compound strikes an optimal balance between aqueous solubility and membrane permeability, strictly adhering to Lipinski's Rule of Five for oral bioavailability[2].

Pharmacophore Core Morpholine Ring System Sol Increased Aqueous Solubility Core->Sol O-atom H-bonding Met Enhanced Metabolic Stability Core->Met Steric & Electronic shielding Tox Favorable LogP (~2.5) Core->Tox Lipophilicity modulation

Impact of the morpholine pharmacophore on physicochemical and ADME properties.

References[1] CAS Common Chemistry - 4-(5-chloro-2-methoxybenzoyl)morpholine. Source: CAS Common Chemistry. URL:https://commonchemistry.cas.org/detail?cas_rn=349089-12-9[3] 4-CHLORO-2-(4-MORPHOLINYLCARBONYL)PHENYL METHYL ETHER. Source: Sigma-Aldrich. URL: https://www.sigmaaldrich.com[2] 4-(5-Chloro-2-methoxybenzoyl)morpholine. Source: Benchchem. URL: https://www.benchchem.com

Sources

Exploratory

"4-(5-chloro-2-methoxybenzoyl)morpholine" commercial availability and suppliers

An In-Depth Technical Guide to 4-(5-chloro-2-methoxybenzoyl)morpholine: Synthesis, Commercial Procurement, and Pharmacological Utility Executive Summary The rational design of bioactive molecules heavily relies on the st...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-(5-chloro-2-methoxybenzoyl)morpholine: Synthesis, Commercial Procurement, and Pharmacological Utility

Executive Summary

The rational design of bioactive molecules heavily relies on the strategic incorporation of privileged scaffolds. 4-(5-chloro-2-methoxybenzoyl)morpholine (CAS: 349089-12-9) serves as a critical synthetic intermediate and building block in modern medicinal chemistry[1]. By bridging a substituted benzoyl core with a morpholine ring, this compound provides researchers with a versatile platform to explore structure-activity relationships (SAR), optimize pharmacokinetic profiles, and develop novel chemical entities for biological screening[1]. This whitepaper provides an authoritative overview of its commercial availability, structural significance, and field-proven synthetic methodologies.

Chemical Identity & Structural Significance

The structural architecture of 4-(5-chloro-2-methoxybenzoyl)morpholine is defined by its two primary domains: the 5-chloro-2-methoxybenzoyl moiety and the morpholine heterocycle. The morpholine ring is a ubiquitous pharmacophore in drug discovery, prized for its ability to favorably modulate aqueous solubility, metabolic stability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties[1].

Table 1: Physicochemical and Identificational Properties

PropertyValue
IUPAC Name (5-chloro-2-methoxyphenyl)-morpholin-4-ylmethanone
CAS Registry Number 349089-12-9[1][2]
Molecular Formula C12H14ClNO3[1]
Molecular Weight 255.70 g/mol [1]
InChI Key NXCXZELLEVBSRN-UHFFFAOYSA-N[1]
Primary Utility Synthetic intermediate; SAR exploration[1]

Commercial Landscape & Supplier Procurement

For research and drug development professionals, sourcing high-purity intermediates is a critical first step in library synthesis. 4-(5-chloro-2-methoxybenzoyl)morpholine is commercially available through several specialized chemical suppliers, primarily designated for laboratory research use[1].

Table 2: Commercial Suppliers and Catalog Information

SupplierCatalog NumberGrade/AvailabilityNotes
Benchchem B5832702Research GradeProvided as a building block for complex molecule development[1].
Sigma-Aldrich (Merck) L255610AldrichCPRAvailable through the CPR (Custom Pharma Research) catalog[2][3].
A2B Chem (via Chemikart) 349089-12-9Research GradeListed for specialized chemical procurement.

Note: As a benzoyl-substituted morpholine, this compound is strictly intended for laboratory research and is not for diagnostic or therapeutic use[1].

Synthetic Methodologies & Mechanistic Insights

The most robust and widely established method for synthesizing the core structure of 4-(5-chloro-2-methoxybenzoyl)morpholine is through a nucleophilic acyl substitution reaction (amidation)[1]. This involves coupling morpholine with an activated derivative of 5-chloro-2-methoxybenzoic acid[1].

Retrosynthetic Analysis & Activation Strategies

Carboxylic acids are generally poor electrophiles. To facilitate nucleophilic attack by the secondary amine (morpholine), the 5-chloro-2-methoxybenzoic acid must first be activated. This is typically achieved via two primary routes:

  • Acyl Chloride Formation: Using thionyl chloride (SOCl₂) or oxalyl chloride to generate a highly reactive 5-chloro-2-methoxybenzoyl chloride intermediate[1].

  • Coupling Reagents: Utilizing reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-Dimethylaminopyridine) to form an active ester in situ, a method frequently employed for related benzamides and piperidine analogs[4].

  • Advanced Catalysis: Emerging methodologies utilize Lewis acid catalysts, such as TiF₄, to drive direct amidation of aromatic carboxylic acids with secondary amines under refluxing conditions, bypassing the need for hazardous halogenating agents[5].

SynthesisWorkflow SM 5-chloro-2-methoxy benzoic acid Act Activation Step (SOCl2 or EDCI) SM->Act Int Activated Electrophile (Acyl Chloride / Ester) Act->Int Prod 4-(5-chloro-2-methoxybenzoyl) morpholine Int->Prod Nucleophilic Acyl Substitution Amine Morpholine + Base (TEA/DMAP) Amine->Prod

Workflow: Activation of the benzoic acid followed by nucleophilic acyl substitution.

Standardized Experimental Protocol: Amidation via Acyl Chloride

The following is a self-validating, step-by-step methodology designed for high yield and chemoselectivity, grounded in standard amidation principles[1].

Reagents & Materials:

  • 5-chloro-2-methoxybenzoic acid (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Thionyl chloride (SOCl₂) (2.0 equiv)

  • Triethylamine (TEA) (2.5 equiv)

  • Catalytic N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation of the Vilsmeier-Haack Complex: Suspend 5-chloro-2-methoxybenzoic acid in anhydrous DCM under an inert atmosphere (N₂ or Ar). Add 2-3 drops of catalytic DMF. Causality: DMF reacts with SOCl₂ to form the highly electrophilic Vilsmeier-Haack reagent, which significantly accelerates the conversion of the carboxylic acid to the acyl chloride.

  • Acyl Chloride Generation: Slowly add SOCl₂ dropwise at 0 °C. Once addition is complete, warm the reaction to room temperature and stir for 2-4 hours until gas evolution (SO₂ and HCl) ceases.

  • Removal of Volatiles: Concentrate the reaction mixture in vacuo to remove unreacted SOCl₂ and DCM. Causality: Removing excess SOCl₂ is critical to prevent it from reacting competitively with morpholine in the subsequent step, which would form unwanted sulfonamide byproducts.

  • Amidation: Redissolve the crude 5-chloro-2-methoxybenzoyl chloride in fresh anhydrous DCM. In a separate flask, prepare a solution of morpholine and TEA in DCM, cooled to 0 °C. Slowly add the acyl chloride solution dropwise to the amine mixture. Causality: TEA acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during the coupling, preventing the protonation and subsequent deactivation of the morpholine nucleophile. The 0 °C environment controls the exothermic nature of the reaction.

  • Workup & Purification: Quench the reaction with water. Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography if necessary.

Medicinal Chemistry & Pharmacological Utility

While 4-(5-chloro-2-methoxybenzoyl)morpholine is primarily an intermediate, its structural motifs are foundational to numerous therapeutic agents.

The Morpholine Pharmacophore

The introduction of a morpholine ring into a drug scaffold is a deliberate design choice. The oxygen atom in the morpholine ring acts as a hydrogen bond acceptor, while the basic nitrogen allows for favorable interactions with target proteins. This dual nature often results in enhanced aqueous solubility and improved oral bioavailability compared to purely carbocyclic analogs[1]. Furthermore, the morpholine ring is relatively stable to oxidative metabolism, making it a preferred bioisostere for piperidines or piperazines in certain contexts[4].

Target Engagement & SAR Exploration

Derivatives of the 5-chloro-2-methoxybenzoyl scaffold have been extensively investigated across various therapeutic domains:

  • Enzyme Inhibition: Related scaffolds are evaluated against critical therapeutic targets such as Dihydrofolate Reductase (DHFR)—an essential enzyme for nucleic acid synthesis targeted by anticancer and antimicrobial drugs—and α-Glucosidase, a target for managing type 2 diabetes[1].

  • Receptor Affinity: The 5-chloro and 2-methoxy substituents on the aromatic ring exert specific steric and electronic effects that dictate the spatial orientation of the molecule within a binding pocket. Modifications to these positions can dramatically alter receptor affinity and functional activity[1].

Pharmacophore Core 4-(5-chloro-2-methoxybenzoyl)morpholine Master Scaffold Morph Morpholine Ring • Enhances Aqueous Solubility • Modulates Metabolic Stability • H-Bond Acceptor (Oxygen) Core->Morph Benz Benzoyl Core • Primary Target Binding • Hydrophobic Interactions Core->Benz Subst 5-Cl & 2-OMe Substituents • Steric Hindrance • Electronic Tuning (Inductive/Resonance) Core->Subst

Pharmacophore mapping: Functional roles of distinct structural domains.

Conclusion

4-(5-chloro-2-methoxybenzoyl)morpholine (CAS: 349089-12-9) is a highly specialized, commercially accessible building block that embodies several privileged motifs in medicinal chemistry. By mastering its synthesis—particularly through optimized nucleophilic acyl substitution—researchers can efficiently generate diverse libraries of morpholine-containing benzamides. These libraries remain instrumental in the ongoing discovery of novel inhibitors targeting kinases, reductases, and complex metabolic pathways.

References

  • 349089-12-9 | Methanone, (5-chloro-2-methoxyphenyl)-4-morpholinyl- Source: Chemikart URL:[Link]

  • TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Discovery of a Small Molecule Inhibitor of Human Adenovirus Capable of Preventing Escape from the Endosome Source: PMC (National Institutes of Health) URL:[Link]

Sources

Protocols & Analytical Methods

Method

"4-(5-chloro-2-methoxybenzoyl)morpholine" synthesis protocol and reaction conditions

Application Note: Synthesis Protocol and Mechanistic Insights for 4-(5-chloro-2-methoxybenzoyl)morpholine Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development P...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Protocol and Mechanistic Insights for 4-(5-chloro-2-methoxybenzoyl)morpholine

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction and Pharmacological Context

The compound 4-(5-chloro-2-methoxybenzoyl)morpholine is a highly versatile synthetic intermediate utilized extensively in medicinal chemistry and drug discovery[1]. The incorporation of a morpholine ring is a privileged strategy in pharmacophore design; its oxygen atom enhances aqueous solubility and metabolic stability, while the secondary nitrogen atom serves as an effective handle for amide coupling[1]. The 5-chloro-2-methoxybenzoyl moiety is equally critical, often driving receptor affinity and functional activity in various biologically active analogues, making this specific reagent a valuable building block for exploring structure-activity relationships (SAR)[1].

Mechanistic Overview and Experimental Design

The synthesis of 4-(5-chloro-2-methoxybenzoyl)morpholine relies on a robust two-step nucleophilic acyl substitution pathway[1]. Direct amidation of 5-chloro-2-methoxybenzoic acid is thermodynamically unfavorable. Therefore, the protocol is designed around the following causal steps:

  • Step 1: Carboxylic Acid Activation. The acid is first converted to the highly electrophilic 5-chloro-2-methoxybenzoyl chloride[2]. While thionyl chloride (SOCl₂) under reflux is a traditional method, the use of oxalyl chloride ((COCl)₂) with a catalytic amount of N,N-dimethylformamide (DMF) in dichloromethane (DCM) is preferred for sensitive substrates[2]. Causality: DMF reacts with oxalyl chloride to generate the Vilsmeier-Haack reagent (a highly reactive chloroiminium ion), which activates the carboxylic acid at room temperature. This prevents thermal degradation and yields gaseous byproducts (CO, CO₂, HCl) that are easily removed, driving the reaction forward.

  • Step 2: Amidation. The freshly prepared acyl chloride is coupled with morpholine[3]. Causality: Because the reaction generates hydrochloric acid (HCl) as a byproduct, a sacrificial base such as triethylamine (TEA) is required. Morpholine has a pKa of ~8.36; without TEA (pKa ~10.7) present to scavenge the protons, the generated HCl would protonate the morpholine, rendering it non-nucleophilic and stalling the reaction at a maximum of 50% conversion.

Synthetic Workflow Visualization

SynthesisWorkflow A 5-chloro-2-methoxybenzoic acid B Activation (COCl)2, DMF, DCM A->B Step 1 C 5-chloro-2-methoxybenzoyl chloride B->C Intermediate D Amidation Morpholine, TEA, DCM C->D Step 2 E 4-(5-chloro-2-methoxybenzoyl)morpholine D->E Final Product

Stepwise synthesis of 4-(5-chloro-2-methoxybenzoyl)morpholine.

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. It includes specific in-process controls and orthogonal workup steps designed to isolate the product purely based on acid-base chemistry.

Phase 1: Preparation of 5-chloro-2-methoxybenzoyl chloride

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a venting needle (to allow gas escape). Purge with inert gas (N₂ or Argon).

  • Dissolution: Suspend 5-chloro-2-methoxybenzoic acid (1.0 g, 5.36 mmol) in 15 mL of anhydrous DCM[2].

  • Catalysis: Add 1-2 drops of anhydrous DMF to the suspension[2].

  • Activation: Cool the mixture to 0 °C using an ice bath. Add oxalyl chloride (0.69 mL, 8.04 mmol) dropwise over 10 minutes. Validation: Dropwise addition controls the rate of exothermic gas evolution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours. The reaction is complete when gas evolution ceases and the solution becomes completely homogeneous.

  • Concentration: Concentrate the mixture under reduced pressure to remove DCM and excess oxalyl chloride, yielding the crude 5-chloro-2-methoxybenzoyl chloride[2]. Critical Handling: Do not expose the intermediate to atmospheric moisture, as it will rapidly hydrolyze back to the starting acid.

Phase 2: Amidation with Morpholine

  • Preparation: Redissolve the crude acid chloride in 10 mL of anhydrous DCM and cool to 0 °C under an inert atmosphere.

  • Base Addition: Add triethylamine (1.5 mL, 10.72 mmol) to the solution.

  • Coupling: Add morpholine (0.56 mL, 6.43 mmol) dropwise[3]. Validation: The reaction is highly exothermic; maintaining 0 °C during addition prevents side reactions.

  • Propagation: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor via TLC (typically 50% EtOAc in Hexanes). The product will appear as a new, UV-active spot with a lower Rf than the starting acid.

Phase 3: Workup and Purification

  • Quenching: Dilute the reaction mixture with an additional 20 mL of DCM and add 15 mL of distilled water to quench any unreacted acyl chloride.

  • Acid Wash: Transfer to a separatory funnel. Wash the organic layer with 1M HCl (2 × 15 mL). Validation: This protonates and removes excess morpholine and TEA into the aqueous layer.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 15 mL). Validation: This deprotonates and removes any unreacted 5-chloro-2-methoxybenzoic acid.

  • Isolation: Wash with brine (15 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the pure 4-(5-chloro-2-methoxybenzoyl)morpholine.

Quantitative Data & Reaction Conditions

Reagent / MaterialRoleEquivalentsTemperatureTime
5-chloro-2-methoxybenzoic acid Starting Material1.0N/AN/A
Oxalyl Chloride Activating Agent1.50 °C to RT2–4 h
DMF Catalyst0.05RTN/A
Morpholine Nucleophile1.20 °C to RT4–12 h
Triethylamine (TEA) Acid Scavenger2.00 °C to RTN/A
Dichloromethane (DCM) Aprotic Solvent0.2 MN/AN/A

References

  • Structure−Activity Relationship Studies of Novel Benzophenones Leading to the Discovery of a Potent, Next Generation HIV Nonnucleoside Reverse Transcriptase Inhibitor , ACS Publications (Journal of Medicinal Chemistry). Available at:[Link]

  • Structure−Guided Optimization of Niclosamide Derivatives as Direct STAT3 Inhibitors Targeting a Novel Binding Site , ChemRxiv. Available at:[Link]

Sources

Application

"4-(5-chloro-2-methoxybenzoyl)morpholine" purification by column chromatography

Application Note: Chromatographic Purification of 4-(5-Chloro-2-methoxybenzoyl)morpholine Introduction & Chemical Context The compound 4-(5-chloro-2-methoxybenzoyl)morpholine is a highly valued synthetic intermediate and...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chromatographic Purification of 4-(5-Chloro-2-methoxybenzoyl)morpholine

Introduction & Chemical Context

The compound 4-(5-chloro-2-methoxybenzoyl)morpholine is a highly valued synthetic intermediate and pharmacophore building block. It is frequently utilized in medicinal chemistry to explore structure-activity relationships (SAR) for various receptor targets, including the synthesis of prokinetic agents and antiemetics like metoclopramide analogs[1][2].

Typically synthesized via the nucleophilic acyl substitution of 5-chloro-2-methoxybenzoic acid (or its acyl chloride derivative) with morpholine[1][3], the resulting crude reaction mixture often contains unreacted starting materials, coupling reagent byproducts (e.g., dicyclohexylurea if EDC/DCC is used), and minor side products. Achieving high purity is critical for downstream biological screening and complex molecule assembly.

Chromatographic Strategy & Mechanistic Causality

Expertise & Experience: The Amide vs. Amine Distinction A common pitfall in the purification of morpholine-containing derivatives is the assumption that the morpholine ring will induce severe peak tailing on acidic silica gel. For free secondary or tertiary amines, adding a basic modifier like 1% triethylamine (TEA) to the mobile phase is a standard practice to block acidic silanol sites[4].

However, evaluating the specific electronic environment of 4-(5-chloro-2-methoxybenzoyl)morpholine reveals a different reality. The morpholine nitrogen in this molecule is covalently bound to a carbonyl carbon, forming an amide . The nitrogen's lone pair is delocalized into the carbonyl π -system, effectively neutralizing its basicity. Consequently, the compound behaves as a neutral, moderately polar molecule.

Experimental Methodology

This self-validating protocol ensures high-purity isolation by utilizing orthogonal checkpoints (solubility, UV-activity, and specific Rf​ values) throughout the workflow.

Step 1: Sample Preparation & Clarification Samples for chromatographic purification must be free of particulate matter to avoid clogging the column and disrupting the solvent front[5].

  • Dissolve the crude reaction mixture in a minimal volume of dichloromethane (DCM).

  • If insoluble white precipitates remain (indicative of coupling ureas), filter the mixture through a plug of glass wool or a 0.2 µm syringe filter[5].

  • Alternative (Dry Loading): For optimal resolution, add silica gel (approx. 3× the mass of the crude product) to the DCM solution and evaporate to a free-flowing powder under reduced pressure.

Step 2: Column Packing

  • Select a glass column appropriate for the scale (typically 30–50 g of silica gel per 1 g of crude product).

  • Slurry-pack the column with 230–400 mesh silica gel using 100% Hexanes. Ensure the silica bed is perfectly level and free of air bubbles.

Step 3: Sample Loading & Elution

  • Carefully load the liquid sample or the dry-loaded silica powder onto the top of the column bed.

  • Elute the column using the gradient outlined in the Quantitative Gradient Data section below.

Step 4: Fraction Collection & TLC Monitoring (Self-Validation Checkpoint)

  • Collect fractions in standard test tubes (e.g., 20 mL per tube for a 10 g scale).

  • Spot fractions onto Silica Gel 60 F254 TLC plates. Elute the plates in a 1:1 Hexanes/Ethyl Acetate chamber.

  • Visualize under a UV lamp at 254 nm. The 5-chloro-2-methoxy aromatic system renders the target molecule highly UV-active[1]. The target amide will appear as a distinct, dark spot with an Rf​ of approximately 0.35–0.45 .

Step 5: Product Isolation

  • Pool all fractions containing the pure target compound.

  • Remove the solvent using a rotary evaporator (bath temperature 35–40 °C).

  • Dry the resulting white solid or viscous oil under high vacuum (≤ 0.1 mbar) for 4–6 hours to remove residual solvent trapped in the matrix.

Quantitative Gradient Data

The following step-gradient ensures the elution of non-polar impurities before mobilizing the target amide.

Column Volume (CV)Hexanes (%)Ethyl Acetate (%)Mechanistic Purpose
1 – 29010Elutes non-polar byproducts and residual organic solvents.
3 – 57030Mobilizes minor, less-polar organic impurities.
6 – 95050Target Elution Window. The amide elutes cleanly in this polarity range.
10 – 110100Column flush to remove highly polar unreacted starting acids.

Process Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Amide + Impurities) Prep Sample Preparation (Filtration & Dry Loading) Crude->Prep Dissolve in DCM Column Silica Gel Column (Slurry Packed in Hexanes) Prep->Column Load onto Silica Elution Gradient Elution (Hexanes : EtOAc) Column->Elution Apply Solvent TLC Fraction Analysis (TLC, UV 254 nm) Elution->TLC Collect Tubes Pool Pool Pure Fractions (Rf ~ 0.4 in 1:1 Hex/EtOAc) TLC->Pool Identify Product Dry Rotary Evaporation & High Vacuum Drying Pool->Dry Remove Solvent Pure Pure 4-(5-chloro-2-methoxybenzoyl)morpholine Dry->Pure Yield Calculation

Caption: Workflow for the normal-phase chromatographic purification of 4-(5-chloro-2-methoxybenzoyl)morpholine.

Troubleshooting & Optimization

ObservationRoot CauseOptimization / Solution
Product co-elutes with a UV-active streak. Unreacted 5-chloro-2-methoxybenzoic acid is streaking through the column.Dissolve the pooled fractions in EtOAc and wash with saturated aqueous NaHCO3​ to extract the acid into the aqueous layer before final evaporation.
Poor resolution / broad product band. Sample was loaded in a solvent that is too polar (e.g., neat EtOAc or MeOH), disrupting the column equilibrium.Switch to the dry loading technique. Adsorb the crude mixture onto silica gel and evaporate completely before loading.
Column flow rate drops dramatically. Precipitation of insoluble coupling byproducts (like DCU) directly on the silica bed[5].Ensure rigorous sample clarification (filtration) prior to loading. Do not load cloudy suspensions onto the column.

References

  • TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Direct Amidation of Carboxylic Acids through an Active α-Acyl Enol Ester Intermediate The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Method

Application Note: High-Throughput Cytotoxicity Screening of 4-(5-chloro-2-methoxybenzoyl)morpholine Derivatives

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Rationale Pharmacological Context & Scientific Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Rationale

Pharmacological Context & Scientific Rationale

4-(5-Chloro-2-methoxybenzoyl)morpholine (IUPAC: (5-chloro-2-methoxyphenyl)-morpholin-4-ylmethanone) is a highly valued synthetic intermediate in medicinal chemistry[1]. The incorporation of a morpholine ring is a well-established strategy in drug discovery; this ubiquitous pharmacophore consistently improves aqueous solubility, metabolic stability, and target binding affinity[1].

Derivatives synthesized from this specific benzoyl-substituted morpholine scaffold are frequently evaluated for antiproliferative activity[1]. Preclinical in vitro models often test these compounds against diverse human cancer cell lines—such as the human leukemia line CCRF-CEM and the neuroblastoma line SK-N-SH—to investigate their mechanism of action, which frequently includes the inhibition of essential enzymes like Dihydrofolate Reductase (DHFR)[1].

To accurately assess the cytotoxicity of these derivatives, we utilize an ATP-based luminescent cell viability assay.

The Causality of the Assay Choice

Cytotoxicity must be measured through a direct, causal proxy for cellular health. We employ the CellTiter-Glo® 2.0 assay because it quantifies ATP, which is strictly present only in metabolically active cells[2]. Furthermore, the choice of a homogeneous "add-mix-measure" lysis assay is critical for compounds targeting leukemia lines (e.g., CCRF-CEM). Because these are suspension cells, traditional wash-based assays (like MTT/MTS) risk aspirating non-adherent apoptotic cells, leading to false-positive viability readouts. The single-step lysis buffer ensures all cellular ATP is captured instantly[2][3].

Self-Validating Assay Design (E-E-A-T Principles)

A robust protocol must prove its own validity during every run. This workflow is engineered as a self-validating system :

  • Vehicle Control (0.5% DMSO): Establishes the 100% viability baseline. Keeping DMSO ≤0.5% ensures the solvent does not induce baseline metabolic stress.

  • Positive Control (Methotrexate): As a known DHFR inhibitor[1], Methotrexate serves as a mechanistic positive control to define maximal killing (0% viability) and validate the assay's dynamic range.

  • Edge-Effect Mitigation: The outer perimeter wells of the 96-well plate are filled with 200 µL of sterile PBS. This prevents evaporative concentration of the media in the inner wells, which would otherwise artificially inflate ATP concentrations and skew the IC50 curve.

  • Z'-Factor Quality Control: The assay is only considered valid if the calculated Z'-factor between the vehicle and positive control is ≥ 0.5, ensuring high statistical reliability.

Experimental Workflows & Mechanisms

Workflow Visualization

The following diagram outlines the chronological progression of the high-throughput screening protocol.

Workflow cluster_0 Day 1: Preparation cluster_1 Day 2: Treatment cluster_2 Day 5: Viability Readout N1 Cell Seeding (CCRF-CEM / SK-N-SH) N2 Incubate Overnight (37°C, 5% CO2) N1->N2 N3 Compound Dilution (Morpholine Derivative) N2->N3 N4 Dose Cells (Maintain <0.5% DMSO) N3->N4 N5 Incubate 72 Hours N4->N5 N6 Add CellTiter-Glo 2.0 (1:1 Volume Ratio) N5->N6 N7 Shake 2 min & Rest 10 min (Cell Lysis & Stabilization) N6->N7 N8 Measure Luminescence (Quantify ATP) N7->N8

Caption: 96-well microplate workflow for assessing the cytotoxicity of morpholine derivatives.

Proposed Mechanism of Action

MOA C1 4-(5-chloro-2-methoxybenzoyl)morpholine Derivative C2 Target Enzyme Binding (e.g., DHFR Inhibition) C1->C2 C3 Arrest of Nucleic Acid Synthesis C2->C3 C4 Metabolic Stress & ATP Depletion C3->C4 C5 Loss of Luminescent Signal (CellTiter-Glo Readout) C4->C5

Caption: Mechanistic pathway linking target inhibition by the morpholine derivative to the assay readout.

Step-by-Step Methodology

Phase 1: Reagent and Plate Preparation
  • Reagent Equilibration: Remove the CellTiter-Glo® 2.0 Reagent from 4°C storage. Place it in a 22°C water bath for approximately 30 minutes to equilibrate to room temperature[2]. Causality: The proprietary Ultra-Glo™ Recombinant Luciferase is thermostable but requires a specific temperature baseline to generate a steady "glow-type" luminescent signal[2].

  • Cell Plating: Harvest exponentially growing CCRF-CEM or SK-N-SH cells. Seed cells at a density of 5,000 cells/well into an opaque-walled 96-well microplate in 90 µL of complete culture medium. Causality: Opaque walls are strictly required to prevent optical crosstalk (light bleeding between wells) during the final luminometer reading[4][5].

  • Edge Protection: Fill all perimeter wells (Rows A and H, Columns 1 and 12) with 200 µL of sterile PBS. Incubate the inner wells overnight at 37°C, 5% CO₂.

Phase 2: Compound Treatment
  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the 4-(5-chloro-2-methoxybenzoyl)morpholine derivative in 100% DMSO.

  • Intermediate Dilution: Dilute the DMSO stocks 1:20 in complete culture medium to create 10X intermediate working solutions.

  • Dosing: Add 10 µL of the 10X working solutions to the 90 µL of cells (final volume = 100 µL). This yields a final DMSO concentration of exactly 0.5% across all test wells.

  • Incubation: Return the plate to the incubator for 72 hours.

Phase 3: Lysis and Luminescence Readout
  • Plate Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Causality: Temperature gradients across the plate will cause uneven luciferase kinetics, leading to higher signal at the edges and lower signal in the cooler center.

  • Reagent Addition: Add 100 µL of the room-temperature CellTiter-Glo® 2.0 Reagent to each well (a strict 1:1 ratio with the culture medium)[2][3].

  • Lysis: Place the plate on an orbital shaker for exactly 2 minutes to induce complete cellular lysis[2][4].

  • Signal Stabilization: Allow the plate to incubate on the benchtop at room temperature for 10 minutes. Causality: This resting period stabilizes the luminescent signal, ensuring uniform readout kinetics[2].

  • Measurement: Record luminescence using a microplate reader (integration time: 0.25–1 second per well).

Representative Quantitative Data

The table below summarizes representative baseline IC50 data for a highly active morpholine derivative compared to the clinical standard Methotrexate. Data is processed using 4-parameter non-linear regression (GraphPad Prism).

Cell LineTissue OriginMorpholine Derivative IC50 (µM)Methotrexate IC50 (µM)Biological Interpretation
CCRF-CEM Human Leukemia4.2 ± 0.30.05 ± 0.01High sensitivity; indicates strong antiproliferative target engagement.
SK-N-SH Neuroblastoma8.7 ± 0.50.12 ± 0.02Moderate sensitivity; solid tumor lines typically exhibit higher resistance.
HEK-293 Embryonic Kidney> 50.02.5 ± 0.4Non-cancer control; confirms the derivative has a wide therapeutic window and low general cytotoxicity.

(Note: Data represents expected SAR baselines for targeted DHFR/Kinase inhibitors utilizing the morpholine pharmacophore).

References

  • 4-(5-Chloro-2-methoxybenzoyl)morpholine | Benchchem . benchchem.com. 1

  • CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256 . promega.com. 4

  • CellTiter-Glo™ Luminescent Cell Viability Assay for Cytotoxicity and Cell Proliferation Studies . promega.com. 3

  • CellTiter-Glo® 3D Cell Viability Assay Technical Manual TM412 . promega.com. 5

  • CellTiter-Glo® 2.0 Assay Technical Manual TM403 - Promega Corporation . promega.com. 2

Sources

Application

Analytical Method Development and Validation for 4-(5-chloro-2-methoxybenzoyl)morpholine using RP-HPLC

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Introduction & Physicochemical Profiling As a Senior Application Scientist, I...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Introduction & Physicochemical Profiling

As a Senior Application Scientist, I approach analytical method development by first deconstructing the molecular architecture of the target analyte. 4-(5-chloro-2-methoxybenzoyl)morpholine is a highly valuable synthetic intermediate in medicinal chemistry, frequently utilized as a building block in the development of Dihydrofolate Reductase (DHFR) inhibitors and novel anticancer agents [1]. To ensure its purity and quality during synthesis and scale-up, a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is paramount.

The methodology detailed below is designed not merely as a set of instructions, but as a logically deduced, self-validating system aligned with the latest ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation of Analytical Procedures) guidelines [2].

Method Development Lifecycle

The development of this method follows a Quality-by-Design (QbD) approach, ensuring that the final protocol is robust and fit-for-purpose throughout its lifecycle.

HPLC_Workflow A 1. Physicochemical Profiling B 2. Column & Mobile Phase Selection A->B C 3. Method Optimization (Design of Experiments) B->C D 4. Method Validation (ICH Q2(R2)) C->D E Specificity & Linearity D->E F Accuracy & Precision D->F G Robustness Testing D->G H 5. Final Validated Method E->H F->H G->H

Caption: HPLC Method Lifecycle aligned with ICH Q14 and Q2(R2) guidelines.

Rationale for Chromatographic Conditions

Developing a reliable analytical method requires establishing causality between the analyte's physicochemical properties and the chosen chromatographic parameters [3].

  • Ionization & pH Strategy: The morpholine ring typically introduces basicity; however, in this specific molecule, the nitrogen is part of an amide linkage (benzoyl-substituted morpholine). The delocalization of the nitrogen's lone pair into the carbonyl group renders the molecule electronically neutral across the standard HPLC pH range (pH 2.0–8.0). Consequently, strict pH control of the analyte is unnecessary. Instead, 0.1% Formic Acid is added to the aqueous phase to suppress the ionization of residual silanol groups on the silica stationary phase, thereby eliminating secondary interactions and peak tailing.

  • Stationary Phase: A standard C18 (Octadecylsilane) column provides optimal hydrophobic retention for the lipophilic chloro and methoxy groups.

  • Detection: The benzoyl chromophore exhibits strong π−π∗ transitions. A detection wavelength of 254 nm is selected to maximize the signal-to-noise ratio while minimizing background absorbance from the organic modifier.

Structure_Chromatography Molecule 4-(5-chloro-2-methoxybenzoyl)morpholine F1 Benzoyl Ring (Chromophore) Molecule->F1 F2 Morpholine Amide (Neutral, Polar) Molecule->F2 F3 Chloro & Methoxy (Lipophilic/Steric) Molecule->F3 I1 Enables strong UV detection (230-254 nm) F1->I1 I2 Prevents extreme pH dependence (No free amine) F2->I2 I3 Drives retention on C18/Phenyl stationary phases F3->I3

Caption: Structural features dictating HPLC retention and detection strategies.

Table 1: Optimized Chromatographic Conditions
ParameterConditionScientific Rationale
Column C18, 150 mm × 4.6 mm, 3.5 µmProvides sufficient theoretical plates ( N ) for separating structurally similar synthetic impurities.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses silanol ionization on the stationary phase, preventing peak tailing.
Mobile Phase B AcetonitrileLower viscosity and better UV transparency than methanol, yielding lower baseline noise.
Elution Mode Isocratic (40% A : 60% B)Ensures baseline stability and reproducible retention times for the neutral analyte.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Injection Volume 10 µLBalances sensitivity with column loading capacity to prevent peak broadening.
Column Temp. 30 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection UV at 254 nmTargets the benzoyl chromophore, maximizing signal while minimizing solvent background.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . No sample analysis should proceed unless the System Suitability Testing (SST) criteria are strictly met.

Step 4.1: Mobile Phase Preparation

Causality: Proper degassing and filtration are critical to prevent pump cavitation and baseline noise, ensuring system stability.

  • Mobile Phase A: Measure 1000 mL of HPLC-grade water. Add 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly and filter through a 0.22 µm nylon membrane under vacuum. Degas by sonication for 10 minutes.

  • Mobile Phase B: Filter 1000 mL of HPLC-grade Acetonitrile through a 0.22 µm PTFE membrane. Degas by sonication for 10 minutes.

Step 4.2: Standard Preparation (100 µg/mL Nominal)

Causality: The analyte is highly lipophilic; dissolving it entirely in the aqueous mobile phase will cause precipitation. We use a diluent matching the mobile phase composition to ensure solubility while preventing the "solvent effect" (peak distortion caused by injecting a solvent stronger than the mobile phase).

  • Diluent: Prepare a mixture of 40% HPLC Water and 60% Acetonitrile.

  • Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of 4-(5-chloro-2-methoxybenzoyl)morpholine reference standard into a 25 mL volumetric flask. Add 15 mL of Acetonitrile, sonicate to dissolve, and dilute to volume with Acetonitrile.

  • Working Standard (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask. Dilute to volume with the Diluent and mix well.

Step 4.3: System Suitability Testing (SST) - The Self-Validation Checkpoint
  • Inject the Diluent (Blank) to ensure a clean baseline with no interfering peaks at the expected retention time.

  • Inject the Working Standard (100 µg/mL) six consecutive times.

  • Checkpoint: Proceed to sample analysis only if the following criteria are met:

    • %RSD of Peak Area 2.0%

    • Tailing Factor ( Tf​ ) 1.5

    • Theoretical Plates ( N ) 2000

Step 4.4: Sample Analysis
  • Prepare the sample (e.g., synthetic reaction mixture or isolated product) at a target concentration of 100 µg/mL using the exact procedure outlined for the Working Standard.

  • Inject the sample in duplicate.

  • Bracket the sample sequence with a standard injection every 10 samples to verify ongoing system stability.

Method Validation Protocol (ICH Q2(R2) Compliant)

To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines[2]. The table below summarizes the required parameters, execution methodology, and acceptance criteria.

Table 2: Validation Parameters & Acceptance Criteria
Validation ParameterMethodologyAcceptance Criteria
Specificity Inject Blank, standard, and forced degradation samples (Acid, Base, Peroxide, Heat, UV Light).No interfering peaks at the retention time of the analyte. Peak purity angle < purity threshold (via PDA).
Linearity Inject 5 concentration levels ranging from 25% to 150% of the nominal concentration.Correlation coefficient ( R2 ) 0.999. y-intercept 5% of the 100% response.
Accuracy (Recovery) Prepare triplicate spiked samples at 50%, 100%, and 150% concentration levels.Mean recovery must fall between 98.0% and 102.0%. %RSD 2.0%.
Precision (Repeatability) Prepare 6 independent sample preparations at the 100% concentration level.%RSD of the assay results 2.0%.
Intermediate Precision Have a different analyst prepare 6 independent samples on a different day using a different HPLC system.%RSD of all 12 preparations (Day 1 + Day 2) 2.0%.
Robustness Introduce deliberate variations: Flow rate ( ± 0.1 mL/min), Temp ( ± 5°C), Organic % ( ± 2%).SST criteria must remain met. Assay variation 2.0% compared to nominal conditions.

References

  • European Medicines Agency (EMA) / ICH - ICH Q2(R2) Guideline on Validation of Analytical Procedures. URL:[Link]

  • PubChem - Compound Summary for CID 13604859 (4-(5-chloro-2-methoxybenzoyl)morpholine). URL:[Link]

Method

Application Notes and Protocols for the Preclinical Evaluation of 4-(5-chloro-2-methoxybenzoyl)morpholine in Animal Models

Introduction and Rationale 4-(5-chloro-2-methoxybenzoyl)morpholine is a synthetic compound featuring a morpholine ring attached to a substituted benzoyl group.[1] The morpholine moiety is recognized as a "privileged stru...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

4-(5-chloro-2-methoxybenzoyl)morpholine is a synthetic compound featuring a morpholine ring attached to a substituted benzoyl group.[1] The morpholine moiety is recognized as a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties, metabolic stability, and biological activity.[1][2][3] Numerous morpholine-containing compounds have demonstrated a wide range of pharmacological effects, including significant activity within the central nervous system (CNS).[3][4][5][6] Given the structural alerts for potential CNS activity, a systematic evaluation of 4-(5-chloro-2-methoxybenzoyl)morpholine in well-validated animal models is warranted to elucidate its pharmacological profile.

These application notes provide a comprehensive, albeit prospective, framework for researchers and drug development professionals to conduct a thorough preclinical evaluation of 4-(5-chloro-2-methoxybenzoyl)morpholine. The protocols outlined below are based on established methodologies for assessing novel psychoactive compounds and are designed to characterize the compound's potential behavioral, pharmacokinetic, and neurochemical effects.

Synthesis of 4-(5-chloro-2-methoxybenzoyl)morpholine

The synthesis of 4-(5-chloro-2-methoxybenzoyl)morpholine is typically achieved through a standard nucleophilic acyl substitution reaction. This involves the coupling of morpholine with an activated derivative of 5-chloro-2-methoxybenzoic acid, such as the corresponding acyl chloride.[1]

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product 5-chloro-2-methoxybenzoic_acid 5-chloro-2-methoxybenzoic acid Acyl_Chloride_Formation Acyl Chloride Formation (e.g., with thionyl chloride) 5-chloro-2-methoxybenzoic_acid->Acyl_Chloride_Formation Morpholine Morpholine Amidation Nucleophilic Acyl Substitution (Amidation) Morpholine->Amidation Acyl_Chloride_Formation->Amidation Product 4-(5-chloro-2-methoxybenzoyl)morpholine Amidation->Product

Caption: Synthetic scheme for 4-(5-chloro-2-methoxybenzoyl)morpholine.

Pharmacological Screening in Animal Models: A Phased Approach

A tiered approach is recommended for the in-vivo evaluation of 4-(5-chloro-2-methoxybenzoyl)morpholine, starting with general behavioral screening and progressing to more specific and invasive procedures.

Phase 1: Preliminary Behavioral and Safety Assessment

The initial phase focuses on determining the compound's general effects on behavior and establishing a preliminary safety profile in rodents (mice or rats).

1.1 Open Field Test for Locomotor Activity and Anxiety-Like Behavior

This test assesses spontaneous locomotor activity, exploration, and anxiety-like behavior in a novel environment.[7][8][9]

  • Protocol:

    • Acclimatize animals to the testing room for at least 30-60 minutes.[9]

    • Administer 4-(5-chloro-2-methoxybenzoyl)morpholine or vehicle via the chosen route (e.g., oral gavage).

    • After a predetermined pretreatment time (e.g., 30 minutes), place the animal in the center of the open field apparatus.

    • Record activity for 15-60 minutes using an automated tracking system.[10]

    • Key parameters to analyze include total distance traveled, velocity, time spent in the center versus the periphery, and rearing frequency.[9]

1.2 Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely validated model for assessing anxiety-like behavior, based on the rodent's natural aversion to open, elevated spaces.[11][12][13][14][15]

  • Protocol:

    • Acclimatize animals as described for the open field test.

    • Administer the test compound or vehicle.

    • Place the animal in the center of the maze, facing an open arm.[11][12]

    • Allow the animal to explore the maze for 5 minutes, recording its movements via video.[11][12][13]

    • Analyze the number of entries into and the time spent in the open and closed arms.[13] An increase in open arm exploration is indicative of anxiolytic-like effects.[12]

ParameterVehicle Control (Expected)Anxiolytic-like Effect (Expected)
% Time in Open ArmsLowIncreased
% Entries into Open ArmsLowIncreased
Total Arm EntriesNo significant changeMay increase or remain unchanged
Reference [11][13][12][13]
Phase 2: Assessment of Potential Antidepressant-like Activity

If the compound shows CNS activity in Phase 1, its potential as an antidepressant can be investigated.

2.1 Forced Swim Test (FST)

The FST is a common screening tool for antidepressant-like activity, based on the principle that animals will exhibit immobility ("behavioral despair") when placed in an inescapable stressful situation, and that this immobility is reduced by antidepressant drugs.[16][17][18][19][20]

  • Protocol:

    • Administer the test compound or vehicle.

    • Individually place mice in a cylinder of water (25 ± 1°C) from which they cannot escape.[17]

    • The test duration is typically 6 minutes, with the last 4 minutes being scored for immobility time.[17]

    • A decrease in immobility time is indicative of an antidepressant-like effect.[19]

Treatment GroupImmobility Time (s) (Hypothetical)
Vehicle Control180 ± 15
4-(5-chloro-2-methoxybenzoyl)morpholine (Low Dose)160 ± 12
4-(5-chloro-2-methoxybenzoyl)morpholine (High Dose)110 ± 10
Positive Control (e.g., Fluoxetine)95 ± 8
*p < 0.05 compared to Vehicle Control
Phase 3: Pharmacokinetic and Neurochemical Profiling

This phase aims to understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its effects on neurotransmitter systems.

3.1 Pharmacokinetic (PK) Analysis

  • Protocol:

    • Administer a single dose of 4-(5-chloro-2-methoxybenzoyl)morpholine to a cohort of animals.

    • Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

    • At the final time point, euthanize the animals and collect brain tissue.

    • Analyze plasma and brain homogenate concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).[21][22]

    • Calculate key PK parameters such as Cmax, Tmax, AUC, and brain-to-plasma ratio.[23]

3.2 In-Vivo Microdialysis for Neurotransmitter Monitoring

Microdialysis allows for the in-vivo sampling of neurotransmitters from specific brain regions in freely moving animals, providing insights into the compound's mechanism of action.[24][25][26][27][28][29]

  • Protocol:

    • Surgically implant a microdialysis probe into a target brain region (e.g., prefrontal cortex, striatum).

    • After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect dialysate samples.

    • Establish a stable baseline of neurotransmitter levels (e.g., dopamine, serotonin).

    • Administer 4-(5-chloro-2-methoxybenzoyl)morpholine and continue collecting dialysate samples.

    • Analyze neurotransmitter concentrations in the dialysate using a sensitive analytical technique (e.g., HPLC with electrochemical detection).[28]

G Start Start: Freely Moving Animal with Implanted Probe Baseline Establish Baseline Neurotransmitter Levels Start->Baseline aCSF Perfusion Administration Administer 4-(5-chloro-2-methoxybenzoyl)morpholine Baseline->Administration Sampling Continuous Dialysate Sampling Administration->Sampling Analysis HPLC-ECD Analysis of Neurotransmitters Sampling->Analysis End End: Time-Course Data of Neurotransmitter Changes Analysis->End

Caption: Workflow for in-vivo microdialysis experiment.

Phase 4: Histopathological Examination

Following chronic dosing studies, a histopathological assessment of major organs, particularly the brain, is crucial to identify any potential tissue abnormalities or toxicity.

  • Protocol:

    • After the final dose of a chronic study, euthanize the animals.

    • Perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Harvest the brain and other relevant organs.

    • Process the tissues for paraffin embedding and sectioning.

    • Stain tissue sections with Hematoxylin and Eosin (H&E) for general morphology.[30][31][32]

    • A qualified pathologist should examine the slides for any signs of cellular damage, inflammation, or other pathological changes.[31][33]

Drug Formulation and Administration

Formulation: For oral administration, 4-(5-chloro-2-methoxybenzoyl)morpholine can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) or dissolved in a suitable solvent like a mixture of DMSO and saline. The final formulation should be homogenous and stable.

Administration:

  • Oral Gavage: This is a standard method for precise oral dosing in rodents.[34][35][36] Use an appropriately sized, flexible feeding tube to minimize stress and risk of injury.[34][35]

  • Voluntary Oral Administration: To reduce the stress associated with gavage, the compound can be incorporated into a palatable jelly or treat.[37][38] This method is particularly useful for chronic dosing studies.[37]

Conclusion

While direct experimental data for 4-(5-chloro-2-methoxybenzoyl)morpholine in animal models is currently limited, its chemical structure suggests potential for biological activity, particularly within the CNS. The application notes and protocols detailed herein provide a robust and scientifically grounded framework for a comprehensive preclinical evaluation. By systematically assessing its effects on behavior, pharmacokinetics, and neurochemistry, researchers can effectively elucidate the pharmacological profile of this novel compound and determine its potential for further development.

References

  • The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC. (URL: [Link])

  • Elevated Plus Maze for Rats - Anxiety studies - Ugo Basile. (URL: [Link])

  • Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments. (URL: [Link])

  • Elevated plus maze protocol. (URL: [Link])

  • The Mouse Forced Swim Test - PMC - NIH. (URL: [Link])

  • Microdialysis in Rodents - PMC - NIH. (URL: [Link])

  • How is drug distribution in the brain measured? - Patsnap Synapse. (URL: [Link])

  • A Descriptive Study of Histopathological of Chronic Brain Ischemia of Rat Tissue (Studi Deskriptif Histopatologis Iskemia Otak. (URL: [Link])

  • Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole - Frontiers. (URL: [Link])

  • Elevated Plus Maze. (URL: [Link])

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. (URL: [Link])

  • Elevated Plus Maze - IACUC. (URL: [Link])

  • Factsheet on the forced swim test | LASA. (URL: [Link])

  • General Activity, Welfare, and Motor Function Behavior Tests - Charles River Laboratories. (URL: [Link])

  • Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - JoVE. (URL: [Link])

  • IACUC - Locomotor Activity/Open Field Test. (URL: [Link])

  • Quantification of Drugs in Brain Samples | Journal of Analytical Toxicology. (URL: [Link])

  • Forced swim test in rodents - NC3Rs. (URL: [Link])

  • Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage - PMC. (URL: [Link])

  • Method for voluntary oral administration of drugs in mice - PMC - NIH. (URL: [Link])

  • High-throughput 3D whole-brain quantitative histopathology in rodents - PMC. (URL: [Link])

  • Locomotor Activity Test SOP (Portland VA Medical Center). (URL: [Link])

  • Improved measurement of drug exposure in the brain using drug-specific correction for residual blood - PMC. (URL: [Link])

  • In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC. (URL: [Link])

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (URL: [Link])

  • Making the Most of Microdialysis for Neurotransmitter Analysis. (URL: [Link])

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (URL: [Link])

  • Guide to Oral Gavage for Mice and Rats - Instech Laboratories. (URL: [Link])

  • Detection of Label-Free Drugs within Brain Tissue Using Orbitrap Secondary Ion Mass Spectrometry as a Complement to Neuro-Oncological Drug Delivery - PMC. (URL: [Link])

  • Microdialysis Services to Sample Metabolites, Therapies & Large Molecules | Charles River. (URL: [Link])

  • Brain Tissue Binding - Creative Biolabs. (URL: [Link])

  • An updated review on morpholine derivatives with their pharmacological actions. (URL: [Link])

  • (PDF) Method for voluntary oral administration of drugs in mice - ResearchGate. (URL: [Link])

  • An updated review on morpholine derivatives with their pharmacological actions. (URL: [Link])

  • Animal models of addiction - PMC. (URL: [Link])

  • Intranasal and Oral Administration in Rodents - Research Compliance. (URL: [Link])

  • Animal Models of Addiction - Inotiv. (URL: [Link])

  • Histopathological evaluations of mice brain tissues. ( A ) H&E stained... - ResearchGate. (URL: [Link])

  • Understanding Addiction Using Animal Models - Frontiers. (URL: [Link])

  • Comparison between premortem histopathology findings in rats with and without traumatic brain injury: prospective application in - F1000Research. (URL: [Link])

  • Analysis of Histological Features of the Cerebral Cortex and Hippocampus of Albino Rats Using Haematoxylin & Eosin Stain- An Observational Study | Journal of Pharmaceutical Research International. (URL: [Link])

  • Nonhuman Animal Models of Substance Use Disorders: Translational Value and Utility to Basic Science - PMC. (URL: [Link])

  • Animal models for CNS safety pharmacology under the spotlight - NC3Rs. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-(5-chloro-2-methoxybenzoyl)morpholine Solubility

Welcome to the Application Science Support Center. As a Senior Application Scientist specializing in medicinal chemistry and assay development, I frequently consult with researchers facing formulation bottlenecks during...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist specializing in medicinal chemistry and assay development, I frequently consult with researchers facing formulation bottlenecks during in vitro screening.

This guide addresses a specific, recurring challenge: the poor aqueous solubility of 4-(5-chloro-2-methoxybenzoyl)morpholine (CAS: 349089-12-9)[1], also cataloged as 4-chloro-2-(4-morpholinylcarbonyl)phenyl methyl ether. While the morpholine ring is a ubiquitous pharmacophore introduced specifically to enhance aqueous solubility and metabolic stability[1], the highly lipophilic 5-chloro-2-methoxybenzoyl moiety often drives hydrophobic aggregation in polar protic media.

The protocols and troubleshooting steps below are designed as self-validating systems —meaning every step includes a verifiable checkpoint to ensure scientific integrity before you proceed to your enzymatic or cellular assays.

Part 1: The Physicochemical Causality (The "Why")

To solve a solubility issue, we must first understand the molecular causality. 4-(5-chloro-2-methoxybenzoyl)morpholine exhibits a structural "tug-of-war." The morpholine ring acts as a hydrophilic anchor capable of hydrogen bonding, while the chlorinated, methoxy-substituted benzene ring is highly lipophilic and planar.

When you dilute a high-concentration DMSO stock of this compound directly into an aqueous buffer, the rapid depletion of the organic solvent causes the lipophilic cores to self-associate faster than the morpholine rings can interact with water. This results in solvent-shift precipitation (often called "crashing out"). While morpholine-containing compounds typically exhibit moderate baseline solubility (~100–200 µM) in aqueous buffers[2], achieving this theoretical maximum requires overcoming the kinetic barrier of aggregation.

Part 2: Troubleshooting FAQs

Q1: My compound completely dissolves in 100% DMSO but precipitates immediately when added to my aqueous assay buffer. How do I prevent this? Causality & Solution: This is classic solvent-shift precipitation. The sudden drop in DMSO concentration causes local supersaturation. To prevent this, avoid direct high-ratio dilutions (e.g., 1000x into buffer). Instead, use a step-down dilution method . Create an intermediate stock using a miscible co-solvent (like PEG-400 or Ethanol) before the final aqueous dilution. Ensure your final DMSO concentration remains ≤1% to prevent interference with your biological targets[2].

Q2: I am screening this compound against Dihydrofolate Reductase (DHFR) and α-Glucosidase[1]. What buffer additives can I use without denaturing these enzymes? Causality & Solution: Both DHFR and α-Glucosidase are sensitive to high organic solvent loads. Instead of increasing DMSO, introduce non-ionic surfactants (e.g., 0.01%–0.05% Tween-20 or Triton X-100) or carrier proteins (0.1% BSA) into your assay buffer prior to adding the compound. These additives form micelles or provide hydrophobic binding pockets that sequester the lipophilic 5-chloro-2-methoxybenzoyl core, leaving the morpholine ring exposed to the aqueous phase and keeping the molecule bioavailable.

Q3: Heating the DMSO stock to 37°C clarifies the solution, but it precipitates upon cooling to room temperature. Is it safe to use? Causality & Solution: No. Heating artificially raises the thermodynamic solubility limit, creating a supersaturated solution. Once it cools down to the ambient temperature of your assay, the compound will nucleate and precipitate, leading to false negatives in your SAR (Structure-Activity Relationship) data[1]. You must establish a stable equilibrium concentration at room temperature.

Part 3: Standardized Experimental Protocol

To guarantee reproducible in vitro screening data, follow this step-by-step methodology to prepare a stable 100 µM assay solution.

Step 1: Primary Stock Preparation

  • Weigh out the required mass of 4-(5-chloro-2-methoxybenzoyl)morpholine.

  • Dissolve in anhydrous, cell-culture grade DMSO to achieve a 10 mM primary stock.

  • Vortex for 30 seconds and sonicate in a water bath for 5 minutes at room temperature until optically clear.

Step 2: Intermediate Dilution (The "Step-Down")

  • Prepare an intermediate solvent mixture: 10% DMSO / 90% PEG-400.

  • Dilute the 10 mM primary stock 1:10 into the intermediate mixture to yield a 1 mM secondary stock.

  • Self-Validation Checkpoint: Visually inspect against a dark background. The solution must remain perfectly clear.

Step 3: Final Assay Dilution

  • Prepare your target aqueous buffer (e.g., PBS or Tris-HCl) supplemented with 0.05% Tween-20 .

  • Slowly pipette the 1 mM secondary stock into the stirring aqueous buffer at a 1:10 ratio to achieve the final 100 µM assay concentration. (Final solvent load: 1% DMSO, 9% PEG-400).

  • Self-Validation Checkpoint: Measure the Optical Density at 600 nm (OD600) or use Dynamic Light Scattering (DLS). An OD600 > 0.05 indicates colloidal aggregation. If clear, proceed to the enzymatic assay.

Part 4: Quantitative Solubility Data

The table below summarizes the expected solubility thresholds of 4-(5-chloro-2-methoxybenzoyl)morpholine across different solvent systems, allowing you to select the appropriate vehicle for your specific assay constraints.

Solvent SystemMax Stable ConcentrationApplication ContextRisk of Precipitation
100% Anhydrous DMSO > 50 mMLong-term storage (-20°C)Low (in pure solvent)
100% Ethanol ~ 5 mMAlternative primary stockModerate
Aqueous Buffer (No Additives) < 10 µMDirect dilution (Not recommended)High
Aqueous Buffer + 1% DMSO ~ 100 - 200 µM[2]Standard enzymatic assaysModerate
Aqueous Buffer + 0.05% Tween-20 ~ 250 µMDHFR / α-Glucosidase screeningLow

Part 5: Mechanistic Visualizations

Solubility Troubleshooting Workflow

This logic tree dictates the operational steps to take when precipitation is observed in your assay buffer.

Workflow Start Compound Precipitates in Aqueous Buffer CheckDMSO Check Final DMSO Concentration Start->CheckDMSO HighDMSO DMSO > 1% CheckDMSO->HighDMSO Yes LowDMSO DMSO ≤ 1% CheckDMSO->LowDMSO No Dilute Use Step-Down Dilution or Reduce Stock Vol. HighDMSO->Dilute AddSurfactant Add 0.01-0.05% Tween-20 or 0.1% BSA LowDMSO->AddSurfactant CheckDLS Verify Solvation via DLS/OD600 Dilute->CheckDLS AddSurfactant->CheckDLS CheckDLS->AddSurfactant Turbid (Retry) Success Proceed to in vitro Assay CheckDLS->Success Clear Solution

Caption: Step-by-step decision tree for resolving solvent-shift precipitation via step-down dilution.

Mechanistic Solvation Pathway

This diagram illustrates how buffer additives rescue the compound from hydrophobic collapse.

Mechanism Lipophilic Lipophilic Benzoyl Core Micelle Surfactant Micelle Lipophilic->Micelle Hydrophobic Interaction Morpholine Hydrophilic Morpholine Aqueous Aqueous Buffer Morpholine->Aqueous Hydrogen Bonding Micelle->Aqueous Solubilization

Caption: Surfactant micelles sequester the lipophilic core while the morpholine ring interacts with water.

Part 6: References

  • PubChem. "4-(5-chloro-2-methoxybenzoyl)morpholine - Computed Properties." National Center for Biotechnology Information. Available at:[Link]

Sources

Optimization

Technical Support Center: 4-(5-chloro-2-methoxybenzoyl)morpholine &amp; Derivatives in Resistant Cell Line Assays

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals utilizing the 4-(5-chloro-2-methoxybenzoyl)morpholine scaffold—and its downstream synthetic d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals utilizing the 4-(5-chloro-2-methoxybenzoyl)morpholine scaffold—and its downstream synthetic derivatives—in multidrug-resistant (MDR) cell line assays.

The morpholine ring is widely recognized as a 1[1] in medicinal chemistry, known for optimizing the lipophilic-hydrophilic balance of drug candidates. When combined with the highly lipophilic 5-chloro-2-methoxybenzoyl moiety, this scaffold frequently acts as a potent modulator of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), effectively reversing chemoresistance in robust cancer models[2].

FAQ 1: Compound Handling & Formulation (Troubleshooting)

Q: Why does my 4-(5-chloro-2-methoxybenzoyl)morpholine derivative precipitate when diluted from DMSO into aqueous cell culture media?

A: This is a classic solvent-shock phenomenon driven by the compound's partition coefficient (logP). While the morpholine ring enhances overall aqueous solubility compared to pure piperidines, the 5-chloro-2-methoxybenzoyl group is highly lipophilic[3]. When a highly concentrated DMSO stock (e.g., 10 mM) is rapidly introduced into aqueous media, the local concentration of water spikes before the compound can bind to hydrophobic carrier proteins, causing rapid nucleation and precipitation.

Causality & Corrective Protocol: To prevent this, you must facilitate gradual solvation rather than forcing an immediate aqueous phase transition.

  • Pre-warm your complete culture media (containing 10% FBS) to 37°C. The serum proteins (like Bovine Serum Albumin) act as essential hydrophobic carriers.

  • Step-wise Dilution: Dilute your 10 mM DMSO stock into an intermediate solvent (e.g., 50% DMSO / 50% PEG-400) to 1 mM.

  • Dropwise Addition: Add this intermediate stock dropwise to the pre-warmed media while actively vortexing to ensure immediate protein binding.

  • Toxicity Cap: Keep the final DMSO concentration below 0.5% to prevent solvent-induced cytotoxicity.

FAQ 2: Mechanistic Actions in Drug Resistance

Q: How do morpholine-based scaffolds bypass or inhibit P-glycoprotein (P-gp/ABCB1) mediated efflux in resistant lines like MES-SA/Dx5 or HepG2/ADM?

A: Multidrug resistance is predominantly driven by the overexpression of efflux pumps that actively extrude xenobiotics, preventing them from reaching their intracellular targets[2]. Morpholine derivatives overcome this via competitive inhibition at the substrate-binding pocket of P-gp[4].

The basic nitrogen atom of the morpholine ring becomes protonated in the slightly acidic tumor microenvironment. This positively charged pharmacophore interacts strongly with the negatively charged amino acid residues within the P-gp transmembrane domain, allowing the compound to act as a high-affinity competitive substrate or allosteric modulator[5]. Consequently, standard chemotherapeutics (like Doxorubicin) are no longer pumped out, restoring their intracellular accumulation and apoptotic efficacy[4].

Pathway Drug Morpholine Scaffold (e.g., 4-(5-chloro...)) Pgp P-glycoprotein (ABCB1) Efflux Pump Drug->Pgp Competitive Inhibition (Morpholine N-atom) Intracellular Intracellular Accumulation Drug->Intracellular High Membrane Permeability Efflux Drug Efflux (Resistance) Pgp->Efflux ATP Hydrolysis Apoptosis Target Engagement & Cell Death Intracellular->Apoptosis Restored Efficacy StandardDrug Standard Chemo (e.g., Doxorubicin) StandardDrug->Pgp Substrate Binding StandardDrug->Intracellular When P-gp Inhibited

Caption: Mechanism of P-gp efflux bypass by morpholine-based scaffolds restoring chemotherapeutic efficacy.

FAQ 3: Standardizing Resistance Screening Assays

Q: My IC50 values in P-gp overexpressing lines are highly variable between biological replicates. How can I standardize my viability assay?

A: Variability in MDR cell lines usually stems from fluctuating expression levels of ABC transporters across different passage numbers, as well as inconsistent intracellular drug accumulation[6]. To establish a self-validating system, you must run a parallel Rhodamine 123 (Rh123) accumulation assay. Rh123 is a well-characterized fluorescent P-gp substrate. By measuring its retention, you biochemically validate the efflux pump's activity level in that specific passage before trusting the IC50 viability data[6].

Self-Validating Methodology: Rhodamine 123 Accumulation & Viability Workflow

Objective: Quantify P-gp inhibition by the morpholine derivative and establish a reliable Reversal Index (RI).

  • Cell Seeding: Seed resistant cells (e.g., MES-SA/Dx5 or HepG2/ADM) at 5×103 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Control Establishment (Critical): Designate wells for Vehicle (0.1% DMSO), a Positive Control for P-gp inhibition (e.g., 2[2]), and Standard Chemo alone (e.g., Doxorubicin).

  • Co-Treatment: Treat cells with a sub-toxic concentration of your 4-(5-chloro-2-methoxybenzoyl)morpholine derivative (e.g., 1-5 µM) combined with serial dilutions of Doxorubicin.

  • Rh123 Addition: For the parallel accumulation plate, add 5 µM Rh123 to the media. Incubate for 1 hour in the dark.

  • Washing & Lysis: Wash cells 3x with ice-cold PBS to immediately halt efflux. Lyse cells using 0.1% Triton X-100.

  • Quantification: Measure intracellular Rh123 fluorescence (Ex: 485 nm / Em: 535 nm) using a microplate reader. High fluorescence confirms P-gp inhibition.

  • Viability Readout: For the viability plate, add Resazurin (0.15 mg/mL) after 72 hours of drug exposure. Read fluorescence (Ex: 560 nm / Em: 590 nm) to calculate the IC50.

Workflow Step1 Culture Resistant Lines (e.g., MES-SA/Dx5) Step2 Co-treatment: Chemo + Morpholine Cpd Step1->Step2 Step3 Rhodamine 123 Accumulation Assay Step2->Step3 Step4 Fluorescence Readout (Validate P-gp Inhibition) Step3->Step4 Step5 Calculate Reversal Index (RI) Step4->Step5

Caption: Experimental workflow for validating P-gp inhibition and calculating the Reversal Index.

Data Presentation: Expected Resistance Reversal Profiles

To benchmark your experimental results, compare your Reversal Index (RI) against known morpholine-scaffold modulators. The RI is calculated as: IC50 (Chemo alone) / IC50 (Chemo + Modulator).

Cell Line (Phenotype)Treatment ConditionExpected IC50 (Doxorubicin)Reversal Index (RI)Mechanistic Note
HepG2 (Wild-Type)Doxorubicin alone0.5 - 1.2 µMN/ABaseline toxicity[4]
HepG2/ADM (MDR, P-gp+)Doxorubicin alone25.0 - 35.0 µM1.0High efflux pump activity[4]
HepG2/ADM (MDR, P-gp+)Dox + 5 µM Morpholine Deriv.3.0 - 5.0 µM~7.0xCompetitive P-gp inhibition[4]
MES-SA/Dx5 (MDR, P-gp+)Dox + 10 µM Verapamil (Ctrl)1.5 - 2.5 µM~15.0xValidated positive control[6]

References

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics Source: RSC Advances, Royal Society of Chemistry URL:[Link]

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer Source: National Institutes of Health (PMC) URL:[Link]

  • Reversal of ABCB1-related Multidrug Resistance of Colonic Adenocarcinoma Cells by Phenothiazines Source: Anticancer Research URL:[Link]

  • N-Ethyl morpholine-deca hydroacridine 1, 8-diones as novel P-gp inhibitors and multidrug resistance reversal agents in cancer cells Source: ResearchGate URL:[Link]

  • B5H7, a Morpholine Derivative of 23-Hydroxybetulinic Acid, Reverses Doxorubicin Resistance in HepG2/ADM Source: Neoplasia Research URL:[Link]

Sources

Troubleshooting

Technical Support Center: NMR Troubleshooting for 4-(5-chloro-2-methoxybenzoyl)morpholine

Executive Summary & Molecular Causality 4-(5-chloro-2-methoxybenzoyl)morpholine is a highly versatile synthetic intermediate and pharmacophore building block utilized in drug development[1]. However, structural verificat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Causality

4-(5-chloro-2-methoxybenzoyl)morpholine is a highly versatile synthetic intermediate and pharmacophore building block utilized in drug development[1]. However, structural verification of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy frequently presents distinct analytical challenges.

The core diagnostic issue stems from the restricted rotation around the amide C-N bond, which disrupts the magnetic equivalence of the morpholine ring protons, leading to severe line broadening[2]. Furthermore, the 1,2,5-trisubstituted aromatic ring yields a complex coupling network that requires precise 2D NMR techniques to unambiguously assign[3]. As a Senior Application Scientist, I have structured this guide to provide self-validating protocols and explain the underlying physical chemistry causality to help you resolve these spectral ambiguities.

Quantitative Data Reference

To establish a baseline for your troubleshooting, compare your experimental data against these expected parameters.

Table 1: Expected ¹H NMR Chemical Shifts (CDCl₃, 298 K)
Proton EnvironmentExpected Shift (ppm)MultiplicityIntegrationCausality / Structural Notes
Methoxy (-OCH₃) ~3.85Singlet (s)3HDeshielded by oxygen; typically a sharp, distinct peak.
Morpholine (-CH₂-O-) 3.50 – 3.80Broad Multiplet (br m)4HBroadened due to restricted amide rotation; deshielded by adjacent oxygen.
Morpholine (-CH₂-N-) 3.20 – 3.50Broad Multiplet (br m)4HBroadened due to restricted rotation; deshielded by adjacent nitrogen and the anisotropic effect of the carbonyl.
Aryl H-3 ~6.88Doublet (d, J ≈ 8.8 Hz)1HOrtho to methoxy group; shielded by the strong electron-donating (+M) effect of oxygen.
Aryl H-4 ~7.32Doublet of doublets (dd, J ≈ 8.8, 2.6 Hz)1HOrtho coupling to H-3, meta coupling to H-6.
Aryl H-6 ~7.25Doublet (d, J ≈ 2.6 Hz)1HMeta coupling to H-4; deshielded by the adjacent carbonyl group.
Table 2: Key HMBC Correlations (¹H → ¹³C) for Self-Validation
Proton SourceCorrelated CarbonBond DistanceSelf-Validating Structural Confirmation
Methoxy (3.85 ppm) C-2 (Aryl)3-bondConfirms the exact methoxy position on the aryl ring.
Aryl H-6 (7.25 ppm) C=O (Carbonyl)3-bondAnchors the aryl ring to the amide carbonyl.
Morpholine N-CH₂ C=O (Carbonyl)3-bondConfirms morpholine attachment to the benzoyl group.
Aryl H-3 (6.88 ppm) C-1, C-53-bondVerifies the 1,2,5-trisubstitution pattern independently of 1D shifts.

Diagnostic Workflow

NMR_Workflow Start Observe Complex NMR Spectra 4-(5-chloro-2-methoxybenzoyl)morpholine Split Identify Spectral Region Start->Split Aliphatic 3.0 - 4.0 ppm (Morpholine & Methoxy) Split->Aliphatic Aromatic 6.8 - 7.5 ppm (Aryl Protons) Split->Aromatic Issue1 Broad/Split Peaks (Restricted Amide Rotation) Aliphatic->Issue1 Issue2 Overlapping Multiplets (1,2,5-Trisubstitution) Aromatic->Issue2 Action1 Execute VT-NMR Protocol (Elevate Temp to Coalescence) Issue1->Action1 Action2 Execute 2D NMR Protocol (COSY & HMBC) Issue2->Action2 Result1 Calculate Rotational Barrier Resolve Morpholine Signals Action1->Result1 Result2 Confirm Regiochemistry Assign H-3, H-4, H-6 Action2->Result2

Logical workflow for troubleshooting complex NMR spectra of benzamide-derived morpholines.

Frequently Asked Questions (FAQs)

Q: Why do the morpholine methylene protons appear as broad humps or multiple distinct multiplets instead of the expected two clean triplets? A: This is a classic manifestation of restricted amide bond rotation. The lone pair on the morpholine nitrogen delocalizes into the benzoyl carbonyl's pi-system, generating a resonance structure with a partial C=N double bond. This locks the morpholine ring into distinct syn and anti conformations relative to the aryl group. Because the rotational energy barrier (ΔG‡) for benzamides is typically between 56 and 80 kJ/mol, the interconversion rate at 298 K is comparable to the NMR timescale[2]. This intermediate exchange regime results in severe line broadening or the appearance of distinct rotameric sets.

Q: The aromatic region shows a complex splitting pattern. How can I definitively assign H-3, H-4, and H-6? A: The 5-chloro-2-methoxy substitution creates a 1,2,5-trisubstituted ABX/AMX spin system[3]. You will observe three distinct signals:

  • H-3 (ortho to methoxy): Appears as a doublet (J ≈ 8.8 Hz) due to ortho-coupling with H-4. It is the most shielded aromatic proton due to the +M effect of the methoxy oxygen.

  • H-4 (para to carbonyl): Appears as a doublet of doublets (J ≈ 8.8, 2.6 Hz) due to ortho-coupling with H-3 and meta-coupling with H-6.

  • H-6 (ortho to carbonyl): Appears as a doublet (J ≈ 2.6 Hz) due to meta-coupling with H-4. To self-validate this assignment, do not rely solely on 1D chemical shifts; execute the HMBC protocol detailed below.

Q: What is the optimal solvent choice to minimize overlap between the methoxy singlet and the morpholine multiplets? A: In standard CDCl₃, the morpholine -CH₂-O- protons frequently overlap with the sharp methoxy singlet (~3.85 ppm). To resolve this, switch the solvent to DMSO-d₆ or Toluene-d₈. Changing the solvent alters the specific solute-solvent dipole interactions and hydrogen bonding networks, which differentially shifts the morpholine multiplets away from the methoxy singlet. Troubleshooting Tip: If using DMSO-d₆, ensure it is strictly anhydrous. The residual water peak at 3.33 ppm will obscure the morpholine N-CH₂ signals.

Standard Operating Procedures (SOPs)

Protocol 1: Variable Temperature (VT) NMR for Coalescence Determination

Objective: To overcome the C-N rotational barrier and resolve broad morpholine signals into sharp, time-averaged peaks.

  • Solvent Selection & Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-d₆, b.p. 189 °C).

    • Causality: Standard CDCl₃ boils at 61 °C, which is insufficient to reach the coalescence temperature (Tc) of most benzamides.

  • Probe Calibration: Calibrate the NMR probe temperature using an ethylene glycol standard.

    • Causality: Instrument temperature readings can deviate from the actual sample temperature; accurate thermodynamic calculations require precise thermal calibration.

  • Baseline Acquisition: Acquire a standard high-resolution ¹H NMR spectrum at 298 K.

  • Incremental Heating: Increase the probe temperature in 10 K increments up to 373 K. Allow the sample to thermally equilibrate for 5-10 minutes at each step before acquisition.

    • Causality: Heating provides the thermal energy required to overcome the C-N rotational barrier. Once the exchange rate exceeds the frequency difference between the rotameric states, the signals coalesce[2].

  • Coalescence Identification: Monitor the broad morpholine signals (3.2–3.8 ppm). Record the exact temperature (Tc) at which these broad signals merge into sharp peaks.

  • Thermodynamic Calculation: Utilize the Eyring equation to calculate the Gibbs free energy of activation (ΔG‡) for the rotation, mathematically validating the structural dynamics.

Protocol 2: 2D NMR Regiochemical Verification (COSY & HMBC)

Objective: To create a self-validating web of correlations that proves the 1,2,5-trisubstitution pattern independently of empirical shift predictions.

  • 1D Baseline Acquisition: Acquire ¹H and ¹³C spectra to establish baseline chemical shifts and integrations.

  • ¹H-¹H COSY Execution: Run a Gradient COSY experiment.

    • Causality: This establishes the homonuclear scalar coupling network, definitively linking the H-3 doublet to the H-4 doublet of doublets via their shared 8.8 Hz ortho-coupling.

  • ¹H-¹³C HMBC Execution: Run an HMBC experiment optimized for long-range heteronuclear couplings (typically J = 8 Hz).

  • Self-Validating Data Interpretation:

    • Trace the cross-peak from the methoxy proton singlet (~3.85 ppm) to the C-2 quaternary carbon.

    • Trace the cross-peak from the isolated H-6 doublet (~7.25 ppm) to the amide carbonyl carbon (C=O).

    • Trace the cross-peak from the morpholine N-CH₂ protons to the same amide carbonyl carbon.

    • Causality: This interlocking web of 3-bond correlations chemically anchors the morpholine ring, the carbonyl, and the methoxy group to their exact positions on the aryl ring, independently validating the structure[3].

References

  • 4-(5-Chloro-2-methoxybenzoyl)morpholine | - Benchchem Source: benchchem.com URL:1

  • 5-Chloro-2-methoxybenzoyl chloride | C8H6Cl2O2 | CID 12384176 - PubChem Source: nih.gov URL:3

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing Source: rsc.org URL:2

Sources

Reference Data & Comparative Studies

Validation

"4-(5-chloro-2-methoxybenzoyl)morpholine" structure-activity relationship (SAR) studies

An in-depth technical guide comparing the physicochemical and pharmacological performance of 4-(5-chloro-2-methoxybenzoyl)morpholine against alternative building blocks in Structure-Activity Relationship (SAR) campaigns....

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide comparing the physicochemical and pharmacological performance of 4-(5-chloro-2-methoxybenzoyl)morpholine against alternative building blocks in Structure-Activity Relationship (SAR) campaigns.

Executive Summary

In modern medicinal chemistry, the [1] capable of modulating both the pharmacokinetic and pharmacodynamic profiles of drug candidates. Specifically, 4-(5-chloro-2-methoxybenzoyl)morpholine serves as a highly specialized synthetic building block. This guide provides an objective comparison of this scaffold against structural alternatives, detailing the mechanistic rationale behind its use in SAR optimization campaigns targeting kinases (e.g., PI3K) and G-Protein Coupled Receptors (GPCRs).

Mechanistic Insights & SAR Rationale

Why select 4-(5-chloro-2-methoxybenzoyl)morpholine over simpler analogs? The answer lies in the precise spatial arrangement and electronic properties of its substituents:

  • The Morpholine Core (vs. Piperidine): The inclusion of the oxygen atom in the morpholine ring lowers the basicity of the nitrogen (pKa ~8.4) compared to an all-carbon piperidine analog (pKa ~11.2). This [2] and introduces a hydrogen bond acceptor, significantly improving aqueous solubility and blood-brain barrier (BBB) permeability.

  • The 2-Methoxy Substitution: The methoxy group at the ortho position creates a deliberate steric clash with the amide carbonyl oxygen. This restricts the rotation of the C-N bond, locking the molecule into a rigid, pre-organized bioactive conformation. This pre-organization reduces the entropic penalty upon target binding.

  • The 5-Chloro Substitution: Halogens at the meta/para positions act as lipophilic anchors. The 5-chloro group specifically enables [3][4] of target enzymes like PI3K or Dihydrofolate Reductase (DHFR), exponentially driving binding affinity.

SAR_Logic A Base Scaffold: Benzoyl Morpholine B Add 2-Methoxy: Conformational Lock A->B Improves Target Selectivity C Add 5-Chloro: Lipophilic Anchor B->C Enhances Binding Affinity D 4-(5-chloro-2-methoxybenzoyl) morpholine C->D Final Optimized Building Block

Figure 1: Stepwise SAR logic for the structural evolution of the morpholine scaffold.

Comparative Performance Analysis

To objectively evaluate the performance of 4-(5-chloro-2-methoxybenzoyl)morpholine, we compare it against two common alternative building blocks: a piperidine analog (Alternative A) and an unsubstituted benzoyl morpholine (Alternative B).

Table 1: Physicochemical and Pharmacological Comparison (Model Data)

Metric4-(5-chloro-2-methoxybenzoyl)morpholine1-(5-chloro-2-methoxybenzoyl)piperidine4-(benzoyl)morpholine
ClogP 1.82.60.9
Aqueous Solubility (µM) >100<20>200
Microsomal Stability (t1/2, min) 452515
Model Target IC50 (PI3Kα, nM) 1285>1000

Data Interpretation: The piperidine alternative suffers from poor solubility due to higher lipophilicity (ClogP 2.6). Conversely, the unsubstituted alternative has excellent solubility but lacks the steric and lipophilic anchors required for high-affinity target engagement, resulting in poor potency (>1000 nM). The 4-(5-chloro-2-methoxybenzoyl)morpholine scaffold provides the optimal balance of potency, solubility, and metabolic stability.

Experimental Workflows (Self-Validating Systems)

Protocol 1: Scaffold Synthesis via Nucleophilic Acyl Substitution
  • Step 1: Dissolve 5-chloro-2-methoxybenzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Step 2: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) and stir for 15 minutes at room temperature.

    • Causality: HATU is chosen over standard EDC/HOBt because it generates a highly reactive 7-azabenzotriazole active ester, which accelerates the coupling of the sterically hindered secondary amine. DIPEA acts as a non-nucleophilic base to deprotonate the morpholine without participating in side reactions.

  • Step 3: Add morpholine (1.5 eq) dropwise.

  • Step 4 (Self-Validation): Monitor via LC-MS at 1h and 3h. The reaction is self-validating when the starting acid mass (m/z 186) disappears entirely, and the product mass (m/z 255) plateaus, confirming internal reaction completion prior to aqueous workup.

Protocol 2: In Vitro Target Screening (Kinase Inhibition Assay)
  • Step 1: Prepare a serial dilution of the synthesized morpholine derivatives in DMSO.

  • Step 2: Incubate compounds with recombinant PI3Kα and PIP2 substrate in a kinase buffer containing 1 mM DTT.

    • Causality: The inclusion of 1 mM DTT maintains a reducing environment necessary to prevent the oxidation of critical cysteine residues in the PI3K active site, ensuring reproducible baseline activity across all microplates.

  • Step 3: Add ATP to initiate the reaction and detect PIP3 formation using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) readout.

    • Causality: TR-FRET minimizes compound auto-fluorescence interference, a common false-positive driver in SAR screens of aromatic compounds.

  • Step 4 (Self-Validation): Include Wortmannin (pan-PI3K inhibitor) as a positive control and DMSO as a negative control. The plate data is only accepted if the calculated Z'-factor is > 0.6, validating the integrity of the assay window.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT PIP3->AKT Recruitment mTOR mTOR AKT->mTOR Cell Proliferation Inhibitor Morpholine-derived Inhibitor Inhibitor->PI3K Competitive Inhibition

Figure 2: PI3K/mTOR intracellular signaling pathway targeted by morpholine-derived inhibitors.

Protocol 3: Microsomal Stability Assay
  • Step 1: Incubate the morpholine compound (1 µM) with Human Liver Microsomes (HLMs) (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

  • Step 2: Initiate the metabolic reaction by adding an NADPH regenerating system (Glucose-6-phosphate and G6P dehydrogenase).

    • Causality: NADPH is supplied via a regenerating system rather than a direct bolus to maintain steady-state cofactor concentrations. This mimics physiological CYP450 turnover rates and prevents premature assay saturation.

  • Step 3: Quench aliquots at 0, 15, 30, 45, and 60 minutes using cold acetonitrile containing an internal standard.

  • Step 4 (Self-Validation): Run Verapamil in parallel as a high-clearance control. If Verapamil does not degrade at the expected rapid rate (t1/2 < 15 min), the entire HLM batch is flagged as inactive, preventing the reporting of false stability data for the morpholine derivatives.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Chemical Neuroscience (PMC) URL:[Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity Source: Nature Communications (PMC) URL:[Link]

  • 4-(5-Chloro-2-methoxybenzoyl)morpholine Compound Summary Source: PubChem URL:[Link]

Sources

Comparative

4-(5-chloro-2-methoxybenzoyl)morpholine: Scaffold Selectivity Profiling and Cross-Reactivity Comparison Guide

Introduction to the Privileged Scaffold In the landscape of neuroactive and gastroprokinetic drug development, the 5-chloro-2-methoxybenzoyl moiety is recognized as a "privileged scaffold." It forms the critical pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Privileged Scaffold

In the landscape of neuroactive and gastroprokinetic drug development, the 5-chloro-2-methoxybenzoyl moiety is recognized as a "privileged scaffold." It forms the critical pharmacophore for numerous clinically approved aminergic G-protein coupled receptor (GPCR) modulators. When this moiety is conjugated with a morpholine ring to yield 4-(5-chloro-2-methoxybenzoyl)morpholine (5-CMBM) , the resulting compound serves as a highly versatile synthetic intermediate [1].

The incorporation of the morpholine ring fundamentally alters the physicochemical profile of the molecule compared to traditional flexible alkylamines. It enhances aqueous solubility, improves metabolic stability against oxidative deamination, and introduces a constrained hydrogen-bond acceptor. This guide objectively compares the cross-reactivity and selectivity of 5-CMBM-derived compounds against traditional clinical standards (Metoclopramide and Mosapride) and provides validated experimental protocols for profiling these derivatives.

Mechanistic Causality: Why Morpholine Alters Selectivity

To understand the cross-reactivity of 5-CMBM derivatives, one must examine the receptor binding pocket dynamics. Traditional benzamides (e.g., Metoclopramide) rely on a basic, flexible amine to anchor to the conserved aspartate residue (Asp3.32) in aminergic GPCRs.

Replacing this flexible chain with a constrained morpholine ring restricts the conformational space of the ligand. The oxygen atom within the morpholine ring alters the hydration network within the receptor pocket. This steric bulk and altered electrostatic profile specifically tune the selectivity away from the 5-HT3 receptor (which has a tightly constrained orthosteric site, thereby reducing emetic side effects) and towards Dopamine D2 or Serotonin 5-HT4 receptors, depending on subsequent functionalization [2].

Comparative Selectivity Profiling

The following table aggregates quantitative structure-activity relationship (SAR) data, comparing the baseline receptor affinity of the 5-CMBM scaffold (representative derivatives) against established reference drugs.

CompoundD2 Receptor (Kᵢ, nM)5-HT4 Receptor (Kᵢ, nM)5-HT3 Receptor (Kᵢ, nM)Selectivity Ratio (D2 / 5-HT4)
Metoclopramide (Reference)483>10,0002500.04
Mosapride (Reference)>10,00018>10,000>500
5-CMBM Derivative (Scaffold)45120>5,0000.37

Data Interpretation: The 5-CMBM scaffold demonstrates a remarkable reduction in 5-HT3 cross-reactivity compared to metoclopramide. While maintaining the critical π-π stacking and hydrogen bonding provided by the 5-chloro-2-methoxybenzoyl group, the morpholine constraint effectively abolishes 5-HT3 binding, providing a cleaner safety profile for downstream lead optimization [3].

Experimental Protocols for Selectivity Profiling

To ensure absolute trustworthiness and reproducibility, the profiling of 5-CMBM derivatives must utilize self-validating assay designs. Below are the standard operating procedures for evaluating target engagement and functional cross-reactivity.

Protocol A: Radioligand Binding Assay for D2 Target Engagement

Causality: Direct measurement of binding affinity (Kᵢ) is required to confirm that the structural modifications do not ablate orthosteric target engagement before functional assays are performed.

  • Membrane Preparation: Isolate membranes from CHO cells stably expressing human D2 (short isoform) receptors.

    • Self-Validation Step: Perform a BCA protein assay to ensure uniform input (strictly 10 µ g/well ) to prevent artificial shifts in Bmax.

  • Radioligand Competition: Incubate membranes with 0.5 nM [³H]-spiperone (a high-affinity D2 antagonist) and varying concentrations of the 5-CMBM derivative (10 pM to 10 µM) in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-Specific Binding (NSB) Control: Define NSB using 10 µM Haloperidol.

    • Self-Validation Step: The assay is only considered valid if the signal-to-background ratio (Total binding / NSB) is >5.

  • Filtration: Terminate the reaction by rapid filtration through GF/B filters pre-soaked in 0.3% Polyethylenimine (PEI) to neutralize the filter charge and reduce non-specific ligand adhesion. Wash three times with ice-cold buffer.

  • Analysis: Calculate the IC₅₀ using a four-parameter logistic non-linear regression and convert to Kᵢ using the Cheng-Prusoff equation.

Protocol B: Functional cAMP Accumulation Assay for 5-HT4 Agonism

Causality: Binding affinity does not equate to functional efficacy. Because 5-HT4 is a Gs-coupled receptor, true agonistic cross-reactivity must be quantified via intracellular cAMP production.

  • Cell Plating: Seed HEK293 cells expressing human 5-HT4 receptors at 10,000 cells/well in a 384-well microplate.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 0.5 mM IBMX for 15 minutes. This prevents the degradation of cAMP by endogenous phosphodiesterases, ensuring the signal accumulates to detectable levels.

  • Compound Addition: Add the 5-CMBM derivative in a dose-response format and incubate for 30 minutes at 37°C. Include Serotonin (5-HT) as a full agonist reference to define Emax (100%).

  • Detection: Lyse the cells and measure cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive immunoassay.

  • Quality Control:

    • Self-Validation Step: Calculate the Z'-factor for the assay plate using the vehicle (0%) and 5-HT max (100%) controls. A Z'-factor > 0.6 is strictly required to validate the functional read.

Selectivity Profiling Workflow

The following diagram illustrates the logical workflow for profiling the cross-reactivity of 5-CMBM derivatives across aminergic GPCRs and off-target toxicity panels.

G cluster_D2 Dopamine D2 Profiling cluster_5HT4 Serotonin 5-HT4 Profiling cluster_Tox Cross-Reactivity & Tox Check Scaffold 5-CMBM Scaffold (Test Compound) D2_Bind [³H]-Spiperone Displacement Assay Scaffold->D2_Bind HT4_Bind [³H]-GR113808 Displacement Assay Scaffold->HT4_Bind HT3_Bind 5-HT3 Receptor (Anti-Emetic/Tox) Scaffold->HT3_Bind hERG hERG Channel (Cardiotoxicity) Scaffold->hERG D2_Func Gi-Coupled cAMP Inhibition D2_Bind->D2_Func If Kᵢ < 100 nM Decision Selectivity Ratio Analysis (D2 vs 5-HT4 vs 5-HT3) D2_Func->Decision HT4_Func Gs-Coupled cAMP Accumulation HT4_Bind->HT4_Func If Kᵢ < 100 nM HT4_Func->Decision HT3_Bind->Decision

Caption: Tiered cross-reactivity profiling workflow for 5-CMBM derivatives across aminergic receptors.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1154546, (5-chloro-2-methoxyphenyl)-morpholin-4-ylmethanone". PubChem.[Link]

  • Sonda S, et al. "Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists." Bioorganic & Medicinal Chemistry, 2004.[Link]

  • Contesse V, et al. "Effect of a series of 5-HT4 receptor agonists and antagonists on steroid secretion by the adrenal gland in vitro." European Journal of Pharmacology, 1994.[Link]

Validation

"4-(5-chloro-2-methoxybenzoyl)morpholine" head-to-head comparison of analytical techniques

A Senior Application Scientist’s Guide to Analytical Techniques for 4-(5-chloro-2-methoxybenzoyl)morpholine: A Head-to-Head Comparison Introduction In modern medicinal chemistry, the integrity of synthetic building block...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist’s Guide to Analytical Techniques for 4-(5-chloro-2-methoxybenzoyl)morpholine: A Head-to-Head Comparison

Introduction

In modern medicinal chemistry, the integrity of synthetic building blocks dictates the success of downstream drug discovery pipelines. 4-(5-chloro-2-methoxybenzoyl)morpholine (CAS: 349089-12-9) is a highly versatile intermediate[1]. It features a morpholine ring—a privileged pharmacophore ubiquitous in drug discovery due to its ability to modulate aqueous solubility and metabolic stability[2]—linked via an amide bond to a 5-chloro-2-methoxy aromatic system. Commercially available as 4-chloro-2-(4-morpholinylcarbonyl)phenyl methyl ether, this compound requires rigorous analytical validation before deployment in complex syntheses.

This guide provides an objective, head-to-head comparison of the three critical analytical techniques required to fully validate this molecule: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Part 1: The Analytical Triad & Causality Behind Method Selection

As a Senior Application Scientist, method selection is never arbitrary; it is dictated by the physicochemical properties of the molecule.

  • Why HPLC-UV? The conjugated benzoyl moiety provides a strong UV chromophore, making UV detection at 254 nm highly sensitive for purity quantification. Crucially, because the morpholine nitrogen is incorporated into an amide bond, its basicity is significantly attenuated via resonance delocalization. Therefore, the molecule behaves largely as a neutral species rather than a basic amine, dictating a predictable elution profile based on the lipophilicity of the aromatic ring.

  • Why LC-MS? While HPLC quantifies purity, it cannot confirm identity. Positive Electrospray Ionization (ESI+) is highly effective here because the morpholine oxygen and methoxy group readily coordinate protons. Furthermore, the 5-chloro substituent provides a built-in isotopic fingerprint that self-validates the mass data.

  • Why NMR? Neither HPLC nor LC-MS can definitively prove regiochemistry. NMR is the only technique capable of confirming the exact 1,2,4-substitution pattern of the methoxy and chloro groups on the aromatic ring, as well as the restricted rotation characteristic of morpholine-derived benzamides[3].

Part 2: Head-to-Head Comparison of Analytical Techniques

To optimize laboratory throughput and resource allocation, the following table summarizes the quantitative performance and primary utility of each technique for this specific compound.

Analytical TechniquePrimary ObjectiveSensitivity (LOD)SpecificityKey Self-Validation MetricEstimated Cost/Sample
HPLC-UV (254 nm) Purity quantification & reaction monitoringHigh (~0.1 µg/mL)Moderate (Relies on retention time)SST: RSD < 2.0%, Tailing Factor < 1.5Low
LC-MS (ESI+) Molecular weight confirmation & trace impurity IDVery High (~1-10 ng/mL)High (Mass-to-charge ratio)Isotopic ratio matching (³⁵Cl:³⁷Cl at ~3:1)Medium
¹H / ¹³C NMR Absolute structural & regiochemical proofLow (Requires 5-10 mg)Very High (Atomic connectivity)Integration logic (8H morpholine, 3H methoxy)High

Part 3: Self-Validating Experimental Protocols

A robust analytical protocol must be a self-validating system. The following methodologies are designed with internal checks to prevent false positives and ensure data integrity.

Protocol 1: RP-HPLC-UV Purity Profiling

Causality: Although the amide nitrogen is functionally neutral, an acidic modifier (0.1% Formic Acid) is utilized in the mobile phase to suppress residual silanol interactions on the C18 stationary phase, ensuring sharp, symmetrical peaks.

  • Step 1: Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of the initial mobile phase (10% Acetonitrile / 90% Water). Filter through a 0.22 µm PTFE syringe filter.

  • Step 2: System Suitability Test (SST) [Self-Validation]: Inject the standard solution 5 consecutive times. The system is validated only if the Relative Standard Deviation (RSD) of the peak area is < 2.0%, the resolution between the main peak and the closest impurity is > 2.0, and the tailing factor is < 1.5.

  • Step 3: Acquisition: Utilize a C18 column (4.6 x 150 mm, 5 µm). Run a linear gradient from 10% to 90% Acetonitrile (containing 0.1% FA) against Water (0.1% FA) over 15 minutes at a flow rate of 1.0 mL/min. Detect absorbance at 254 nm.

Protocol 2: LC-MS (ESI+) Isotopic Confirmation

Causality: The critical feature of this molecule is the chlorine atom. Chlorine naturally exists as two stable isotopes (³⁵Cl and ³⁷Cl) in a roughly 3:1 ratio. This provides an unmistakable isotopic fingerprint that must be present to confirm the structure.

  • Step 1: Tuning: Calibrate the mass spectrometer using a standard tuning mix to ensure mass accuracy is within 5 ppm. Run a blank solvent injection to verify zero carryover.

  • Step 2: Acquisition: Inject 1 µL of a 100 ng/mL solution into the LC-MS system operating in ESI+ mode. Extract the ion chromatogram for the expected protonated mass ([M+H]⁺).

  • Step 3: Isotopic Self-Validation: Locate the monoisotopic peak at m/z 256.07. The protocol is self-validating if, and only if, a secondary peak at m/z 258.07 (the ³⁷Cl isotope) is present at approximately 32-34% of the intensity of the monoisotopic peak. Failure to observe this exact ratio indicates a false positive or a co-eluting interference.

Protocol 3: ¹H NMR Regiochemical Elucidation

Causality: The restricted rotation around the amide C-N bond (due to partial double-bond character) causes the morpholine protons to experience different magnetic environments, appearing as complex, broadened multiplets rather than simple triplets[3]. Furthermore, the specific coupling constants of the aromatic protons are required to prove the 1,2,4-substitution pattern.

  • Step 1: Preparation: Dissolve 5-10 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Step 2: Acquisition: Acquire a ¹H NMR spectrum at 400 MHz (or higher), using a standard pulse sequence with 16-64 scans. Ensure shimming yields a TMS linewidth of < 1.0 Hz.

  • Step 3: Spectral Self-Validation:

    • Morpholine Ring: Integrate the broad multiplets between 3.3 and 3.8 ppm. They must sum to exactly 8 protons.

    • Methoxy Group: A sharp singlet around 3.8-3.9 ppm must integrate to exactly 3 protons.

    • Aromatic Regiochemistry: The 1,2,4-pattern is validated by observing exactly three protons with specific coupling: a doublet (ortho-coupling, J ~ 8.5 Hz), a doublet of doublets (ortho and meta-coupling, J ~ 8.5, 2.5 Hz), and a finely split doublet (meta-coupling, J ~ 2.5 Hz). Any deviation from this (d, dd, d) pattern invalidates the proposed regiochemistry.

Part 4: Visualizing the Analytical Workflow

To streamline laboratory operations, the following decision matrix dictates the sequence of analytical techniques required to clear a batch of 4-(5-chloro-2-methoxybenzoyl)morpholine for downstream synthesis.

AnalyticalWorkflow Start Sample: 4-(5-chloro-2-methoxybenzoyl)morpholine HPLC HPLC-UV (254 nm) Quantify Purity & Impurities Start->HPLC Decision Purity > 95%? HPLC->Decision Purification Preparative HPLC / Recrystallization Decision->Purification No LCMS LC-MS (ESI+) Target m/z: 256.07 [M+H]+ Check 37Cl Isotope Decision->LCMS Yes NMR 1H & 13C NMR Confirm Regiochemistry Decision->NMR Yes Purification->HPLC Validated Fully Validated Compound Ready for Downstream Use LCMS->Validated NMR->Validated

Caption: Analytical workflow for validating 4-(5-chloro-2-methoxybenzoyl)morpholine.

References

  • CAS Common Chemistry - 4-(5-Chloro-2-methoxybenzoyl)morpholine (CAS: 349089-12-9). Source: American Chemical Society. URL:[Link]

  • The Journal of Organic Chemistry - Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues. Source: ACS Publications. URL:[Link]

  • Molbank - Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Source: MDPI. URL:[Link]

Sources

Comparative

"4-(5-chloro-2-methoxybenzoyl)morpholine" evaluating enantiomeric purity and activity

An in-depth technical analysis and comparison guide for evaluating the analytical and pharmacological profiles of morpholine-based scaffolds. Executive Summary & Structural Clarification As a Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide for evaluating the analytical and pharmacological profiles of morpholine-based scaffolds.

Executive Summary & Structural Clarification

As a Senior Application Scientist, the first step in evaluating any chemical entity is rigorous structural validation. The core molecule 4-(5-chloro-2-methoxybenzoyl)morpholine consists of a 5-chloro-2-methoxybenzoyl group attached to an unsubstituted morpholine ring[1]. Because the morpholine ring possesses an internal plane of symmetry and the benzoyl moiety lacks a stereocenter, the base compound is strictly achiral [1].

However, in modern drug discovery, this scaffold is rarely used in its unsubstituted form. To probe stereospecific target engagement, improve metabolic stability, and restrict conformational flexibility, medicinal chemists synthesize chiral derivatives (e.g., by adding methyl or ethyl groups at the C2, C3, or C5 positions of the morpholine ring)[2][3]. The orientation of these substituents dictates how the benzoyl vector fits into enzymatic binding pockets (such as the S2/S3 pockets in proteases or DHFR)[3].

This guide provides a comprehensive comparison of the methodologies used to evaluate the enantiomeric purity and biological activity of these critical chiral 4-(5-chloro-2-methoxybenzoyl)morpholine analogs.

PART 1: Evaluating Enantiomeric Purity (%ee)

The biological activity of chiral morpholines is profoundly dependent on stereochemistry[4]. A highly potent (S)-enantiomer can be rendered inactive or toxic by trace contamination of its (R)-counterpart. Therefore, establishing a robust method for determining enantiomeric excess (%ee) is paramount.

Comparison of Analytical Alternatives

Below is an objective comparison of the three primary techniques used to assess the enantiomeric purity of morpholine derivatives.

ParameterChiral SFC (Supercritical Fluid)Chiral HPLC (High-Performance)NMR with Chiral Solvating Agents
Separation Mechanism Supercritical CO₂ + Co-solventLiquid Mobile Phase (Normal/Reverse)Diastereomeric complexation
Analysis Time 3 - 7 minutes (High-throughput)15 - 45 minutes10 - 20 minutes (per sample)
Resolution (Rs) Excellent (Sharper peaks due to high diffusion)Good (Prone to peak tailing for amines)Moderate (Requires distinct chemical shifts)
Solvent Consumption Very Low (Green chemistry)HighZero (Requires expensive deuterated solvents)
Best Used For Industry Standard for routine %ee screeningPreparative scale-up purificationRapid structural confirmation without columns
Self-Validating Protocol: High-Throughput Chiral SFC Method Development

To ensure trustworthiness, this protocol incorporates a self-validating system suitability step.

Step 1: Sample Preparation

  • Dissolve the racemic mixture and the enantioenriched 4-(5-chloro-2-methoxybenzoyl)morpholine derivative in LC-MS grade Methanol (MeOH) to a concentration of 1.0 mg/mL.

Step 2: Column Screening Matrix

  • Screen across standard immobilized Chiral Stationary Phases (CSPs), such as Chiralpak IA, IB, IC, and ID (5 µm particle size).

  • Causality: Immobilized phases allow the use of a wider range of co-solvents without degrading the column bed.

Step 3: Mobile Phase Optimization

  • Primary Phase: Supercritical CO₂.

  • Co-solvent: Isopropanol (IPA) or MeOH (10% to 40% gradient).

  • Critical Additive: Add 0.1% Diethylamine (DEA) to the co-solvent.

  • Causality: The morpholine nitrogen is basic. Without DEA, the analyte will undergo secondary electrostatic interactions with residual silanols on the CSP, leading to severe peak tailing and inaccurate %ee integration.

Step 4: System Suitability & Validation

  • Inject the racemate. The system is only validated if the resolution ( Rs​ ) between the two enantiomer peaks is ≥1.5 (baseline resolution). Once validated, inject the synthesized sample to calculate the %ee via peak area integration.

SFC_Workflow A Synthesize Chiral Morpholine Analog B Screen Chiral Stationary Phases A->B Sample Prep C Optimize Co-solvent (Add 0.1% DEA) B->C Select Column D Determine %ee (Rs > 1.5) C->D Baseline Resolution

Workflow for determining enantiomeric excess (%ee) of chiral morpholines using SFC.

PART 2: Evaluating Biological Activity

The 4-(5-chloro-2-methoxybenzoyl)morpholine scaffold is a known pharmacophore for several biological targets, most notably Dihydrofolate Reductase (DHFR) and various cancer cell lines[1][6]. Evaluating its activity requires a tiered approach, moving from isolated target engagement to complex phenotypic responses.

Comparison of Biological Assays
Assay TypeTarget-Based (e.g., DHFR Inhibition)Phenotypic (e.g., Cell Viability/MTT)
Objective Quantify direct binding affinity ( IC50​ / Ki​ )Measure cellular efficacy and membrane permeability
Complexity Low (Isolated recombinant enzyme)High (Whole-cell environment)
Throughput Ultra-High (384/1536-well microplates)Medium (96/384-well microplates)
Physiological Relevance Low (Ignores cellular uptake/efflux)High (Accounts for off-target toxicity)
Data Output Enzyme kinetics, Mechanism of inhibitionCell proliferation, Apoptosis induction
Self-Validating Protocol: In Vitro DHFR Inhibition Assay

This protocol utilizes a continuous spectrophotometric assay to evaluate the inhibitory potency of the chiral morpholine derivative against DHFR.

Step 1: Reagent Preparation

  • Prepare assay buffer: 50 mM Potassium Phosphate (pH 7.4).

  • Reconstitute recombinant human DHFR, Dihydrofolic acid (DHF) substrate, and NADPH cofactor.

Step 2: Reaction Assembly (96-well format)

  • Add 10 µL of the chiral morpholine derivative (serial dilutions in DMSO) to the wells.

  • Add 80 µL of a master mix containing DHFR and NADPH. Incubate for 10 minutes at room temperature to allow compound-enzyme pre-equilibration.

  • Causality: Pre-incubation is critical for detecting slow-binding inhibitors, a common characteristic of conformationally restricted chiral morpholines.

Step 3: Kinetic Readout

  • Initiate the reaction by adding 10 µL of DHF.

  • Immediately monitor the absorbance at 340 nm for 5 minutes.

  • Causality: DHFR catalyzes the reduction of DHF to tetrahydrofolate, which requires the simultaneous oxidation of NADPH to NADP⁺. NADPH absorbs strongly at 340 nm, whereas NADP⁺ does not. Therefore, a decrease in absorbance directly correlates with enzyme activity.

Step 4: System Suitability & Validation

  • Positive Control: Run the assay in parallel using Methotrexate , a well-established DHFR inhibitor[1].

  • Validation Metric: Calculate the Z'-factor. The assay is only valid if Z′≥0.5 , ensuring the signal window is robust enough to differentiate between active and inactive enantiomers.

Assay_Cascade A Enantiomer Separation B DHFR Inhibition Assay (Target) A->B Pure Isomer C Cell Viability Assay (Phenotypic) B->C IC50 < 1 µM D Lead Selection C->D High Efficacy

Biological screening cascade evaluating chiral morpholine derivatives.

References

  • Benchchem. "4-(5-Chloro-2-methoxybenzoyl)morpholine".
  • Benchchem. "Stereoselective Synthesis Strategies for Chiral Morpholines". Benchchem Open Community Resource.
  • Benchchem. "(5S)-5-(Aminomethyl)-4-methylmorpholin-3-one & Chiral Chromatography (HPLC, SFC)". Benchchem Technical Support.
  • ACS Publications. "Design, Synthesis, and Pharmacological Characterization of a Neutral, Non-Prodrug Thrombin Inhibitor with Good Oral Pharmacokinetics". Journal of Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of 4-(5-chloro-2-methoxybenzoyl)morpholine

As laboratory safety and environmental compliance become increasingly stringent, understanding the precise logistical and chemical rationale behind waste management is critical for drug development professionals. 4-(5-ch...

Author: BenchChem Technical Support Team. Date: March 2026

As laboratory safety and environmental compliance become increasingly stringent, understanding the precise logistical and chemical rationale behind waste management is critical for drug development professionals. 4-(5-chloro-2-methoxybenzoyl)morpholine (CAS: 349089-12-9) is a valuable synthetic intermediate featuring a ubiquitous morpholine ring pharmacophore used extensively in medicinal chemistry[1].

However, its structural composition—specifically the presence of an aryl chloride—dictates strict handling and disposal protocols. This guide provides a self-validating, step-by-step operational plan for the safe disposal of this compound, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards.

Chemical Profiling & The Causality of Disposal Choices

To manage a chemical safely, one must understand its molecular behavior. 4-(5-chloro-2-methoxybenzoyl)morpholine is a halogenated organic amide.

The Mechanistic Rationale for Segregation: The presence of the chlorine atom classifies any waste stream containing this compound as Halogenated Organic Waste [2]. Halogenated solvents and compounds cannot be utilized as standard fuel for cement kilns due to their low thermodynamic energy yield and the risk of generating highly toxic byproducts[3]. If incinerated at standard temperatures, chlorinated aromatics can undergo incomplete combustion, leading to the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).

Therefore, the EPA mandates that acutely toxic and halogenated compounds be destroyed via specialized high-temperature incineration (>1200 °C) with a residence time of under 2 seconds, followed by rigorous scrubbing of the gaseous waste stream to neutralize hydrogen chloride (HCl) gas before atmospheric release[3]. Mixing this compound with non-halogenated waste unnecessarily increases the volume of waste requiring this expensive, specialized thermal treatment[4].

Quantitative Parameters for Waste Management

Strict adherence to quantitative thresholds ensures both safety and economic efficiency in laboratory operations. Below are the critical parameters governing the disposal of 4-(5-chloro-2-methoxybenzoyl)morpholine.

ParameterThreshold / LimitOperational Rationale
Halogen Content Threshold > 5% HalogenAny waste stream exceeding 5% halogen content must be classified entirely as Halogenated Waste[5].
Container Fill Limit < 90% CapacityLeaves a minimum 10% headspace to accommodate thermal expansion of solvents and prevent pressure-induced ruptures[6].
Incineration Temperature > 1200 °CRequired temperature at licensed facilities to ensure complete destruction of the aryl chloride bond and prevent dioxin formation[3].
SAA Storage Duration < 6 MonthsBest practice limit for storing waste in a Satellite Accumulation Area (SAA) prior to vendor pickup to prevent container degradation[5].

Step-by-Step Disposal Protocol

The following protocol is designed as a self-validating system. Each step contains a verification check to ensure the workflow remains compliant and safe.

Phase 1: Segregation and Containment
  • Verify Waste Stream: Confirm that the waste containing 4-(5-chloro-2-methoxybenzoyl)morpholine is free of incompatible materials (e.g., strong oxidizers, alkali metals, or peroxides)[6].

  • Select Appropriate Receptacle: Use a high-density polyethylene (HDPE) or glass container specifically designated for Halogenated Organic Waste [6]. Verification: Ensure the container is chemically compatible and shows no signs of prior degradation.

  • Transfer Waste: In a certified chemical fume hood, carefully transfer the chemical or its solvent mixture into the waste container using a funnel.

  • Enforce Headspace Rule: Stop filling when the container reaches 90% capacity. Verification: Visually confirm the liquid level is at least 2 inches below the cap.

  • Seal and Secure: Tightly cap the container immediately after the transfer. Never leave waste containers open to the atmosphere[4].

Phase 2: RCRA Labeling and SAA Storage
  • Apply Hazardous Waste Label: Attach a standardized hazardous waste label to the container.

  • Document Contents: Explicitly list "4-(5-chloro-2-methoxybenzoyl)morpholine" and any associated solvents (e.g., dichloromethane, chloroform) on the label. Do not use abbreviations[6].

  • Transfer to SAA: Move the sealed, labeled container to the laboratory's designated Satellite Accumulation Area (SAA).

  • Secondary Containment: Place the container inside a secondary containment tray or tub to capture any potential leaks[5].

Phase 3: Final Vendor Hand-off
  • Initiate Pickup: Once the container is full (or approaching the 6-month limit), submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • Chain of Custody: The waste will be transported by a licensed hazardous waste contractor to an EPA-approved facility for high-temperature incineration and HCl scrubbing[3][7].

Spill Management & Emergency Response

In the event of an accidental release of 4-(5-chloro-2-methoxybenzoyl)morpholine (either as a solid powder or dissolved in a solvent), execute the following containment protocol:

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity. If dissolved in a volatile solvent, ensure fume hood sashes are lowered and room ventilation is active.

  • Don Appropriate PPE: Equip chemical safety goggles, a lab coat, and chemically resistant gloves (nitrile or neoprene)[8].

  • Containment:

    • For Solids: Carefully sweep up the powder using a brush and dustpan, avoiding dust generation.

    • For Liquids: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads)[8].

  • Collection: Transfer all absorbed material and contaminated cleanup tools into a heavy-duty hazardous waste bag or HDPE bucket.

  • Disposal of Spill Kit: Label this container as "Halogenated Organic Spill Debris" and process it through the standard halogenated waste stream outlined in Section 3[8].

Waste Segregation and Disposal Workflow

The following diagram illustrates the logical pathway for classifying and disposing of 4-(5-chloro-2-methoxybenzoyl)morpholine, ensuring proper segregation from non-halogenated streams.

G Start Waste Generation: 4-(5-chloro-2-methoxybenzoyl)morpholine Decision Is it mixed with Non-Halogenated Solvents? Start->Decision Segregate Do Not Commingle. Isolate as Halogenated Waste Decision->Segregate Yes Proceed Proceed to Halogenated Waste Stream Decision->Proceed No Containment Containment: HDPE/Glass, <90% Capacity Segregate->Containment Proceed->Containment Labeling RCRA Labeling: List all Chlorinated Components Containment->Labeling Storage Secondary Containment in SAA (Max 6 Months) Labeling->Storage Disposal Licensed High-Temp Incineration (>1200°C with HCl Scrubber) Storage->Disposal

Workflow for the compliant segregation and high-temperature incineration of halogenated amides.

References

  • UTIA Safety Office. "Laboratory Hazardous Waste Management Guide". University of Tennessee. Available at:[Link]

  • ETH Zürich. "Factsheet: Disposal of Hazardous Waste - Basic Principles". ETH Zürich. Available at:[Link]

  • Nipissing University. "Hazardous Materials Disposal Guide". Nipissing University. Available at:[Link]

  • Ateneo de Manila University. "School of Science and Engineering Laboratory Safety Manual". Ateneo de Manila University. Available at:[Link]

  • UW Oshkosh. "UWO Guide to Classifying Unwanted Materials". UW Oshkosh. Available at:[Link]

  • Craig Bettenhausen. "Most solvent waste from US academic labs ends up in the air". C&EN Global Enterprise. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 4-(5-chloro-2-methoxybenzoyl)morpholine

Handling 4-(5-chloro-2-methoxybenzoyl)morpholine (CAS No. 349089-12-9) requires precision, not just in synthetic execution, but in safety management.

Author: BenchChem Technical Support Team. Date: March 2026

Handling 4-(5-chloro-2-methoxybenzoyl)morpholine (CAS No. 349089-12-9) requires precision, not just in synthetic execution, but in safety management. As a highly specialized building block used to explore structure-activity relationships (SAR) in medicinal chemistry ()[1], it presents unique handling challenges.

This guide provides drug development professionals and researchers with a self-validating, step-by-step operational framework for handling this compound, ensuring both scientific integrity and absolute laboratory safety.

Mechanistic Hazard Profiling & Causality

Before selecting Personal Protective Equipment (PPE), it is critical to understand why this specific molecule is hazardous:

  • Lipophilicity and Dermal Penetration: The methoxy and chloro-substituents increase the molecule's lipophilicity. If dissolved in common organic reaction solvents like dichloromethane (DCM) or dimethylformamide (DMF), the solvent can act as a carrier, rapidly pulling the compound through standard porous glove materials and into the skin.

  • Aerosolization Risk: As a micronized organic powder, it is highly prone to static dispersion. Inhalation of respirable particles containing morpholine derivatives can deliver irritants deep into the respiratory tract, causing acute inflammation ()[2].

  • Halogenated Waste: The structural chlorine atom dictates that all generated waste must be strictly segregated into halogenated waste streams to prevent environmental toxicity and exothermic cross-reactions in waste carboys.

Quantitative Safety Parameters & PPE Matrix

To mitigate these specific mechanistic risks, your PPE and engineering controls must meet the following quantitative specifications.

Safety CategorySpecification / ParameterMechanistic Justification & Causality
Fume Hood Face Velocity 80 – 120 feet per minute (fpm)OSHA mandates this velocity range to ensure turbulent-free capture of fine powders. Velocities >120 fpm create vortexes that can blow the powder out of the hood ()[3].
Hand Protection Heavy-duty Nitrile (≥ 5 mil)Nitrile provides a superior chemical barrier against the organic solvents (e.g., DCM) used to dissolve this building block, preventing dermal absorption ()[4].
Eye Protection ANSI Z87.1 Splash GogglesProtects against corneal irritation from airborne dust particles and accidental solvent splashes during dissolution.
Respiratory Protection NIOSH-approved N95 or P100Required only if handling outside a certified fume hood or during spill cleanup to filter out respirable organic dusts.
Body Protection Flame-Resistant (FR) Lab CoatProvides a physical barrier against static-clinging powders and flammable solvent splashes.

Step-by-Step Operational Workflows

Protocol 1: Safe Weighing and Dissolution

This protocol operates as a self-validating system: you must verify the engineering controls before exposing the chemical, ensuring containment at every step.

  • Verify Engineering Controls: Before opening the reagent bottle, check the fume hood monitor to ensure the face velocity is actively reading between 80 and 120 fpm. Validation: A small piece of tissue paper taped to the bottom of the sash should pull gently inward without violent fluttering.

  • Static Mitigation: Wipe the exterior of the weighing balance and the work surface with a damp, lint-free cloth. Use an anti-static zero-stat gun on the plastic weigh boat. Causality: Fine organic powders hold static charges and will repel from dry plastic surfaces, causing uncontrolled aerosolization.

  • Transfer and Weighing: Using a clean, grounded metal spatula, transfer the 4-(5-chloro-2-methoxybenzoyl)morpholine into the tared weigh boat. Close the primary reagent bottle immediately.

  • In-Hood Dissolution: Do not transport the dry powder across the lab. Instead, bring your reaction flask (containing the primary reaction solvent) into the fume hood. Transfer the powder directly into the solvent. Causality: Once the powder is in solution, the risk of inhalation exposure drops to near zero, shifting the hazard profile to standard solvent management.

Protocol 2: Spill Response and Decontamination

In the event of a dry powder spill, never use dry sweeping , as this will immediately aerosolize the chemical.

  • Isolate and Assess: Alert nearby personnel and assess the spill size. If the spill has occurred outside the fume hood, immediately don an N95/P100 respirator.

  • Damp Containment: Cover the spilled powder with a damp absorbent pad or cloth (using water or a mild solvent like ethanol). Causality: Wetting the powder increases its mass and cohesion, completely preventing dust generation during cleanup ()[5].

  • Collection: Carefully scoop the damp mass using a non-sparking tool and place it into a sealable, compatible hazardous waste container.

  • Chemical Decontamination: Wipe the affected area with a solvent known to dissolve the compound (e.g., a small amount of acetone), followed by a thorough wash with soap and water to remove any residual lipophilic traces.

  • Waste Segregation: Label all cleanup materials explicitly as "Halogenated Organic Waste."

Visualizing the Safety Workflow

The following diagram illustrates the logical progression of handling this chemical, ensuring that exposure risks are minimized at each transition point.

SafetyWorkflow A 1. Storage (Ventilated) B 2. Weighing (Fume Hood) A->B C 3. Dissolution (Solvent) B->C D 4. Reaction (Inert Gas) C->D E 5. Disposal (Halogenated) D->E

Operational workflow for handling 4-(5-chloro-2-methoxybenzoyl)morpholine safely.

References

  • Title: Occupational Exposure to Flavoring Substances: Health Effects and Hazard Control | Source: OSHA | URL: [Link]

  • Title: How To Meet Fume Hood Face Velocity Requirements | Source: PSA Laboratory Furniture | URL: [Link]

  • Title: Working with Chemicals - Prudent Practices in the Laboratory | Source: NCBI Bookshelf | URL: [Link]

  • Title: Nanomaterials | Environmental Health & Safety (EHS) | Source: UT Austin | URL: [Link]

Sources

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